Monopropyl Phthalate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-propoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQRIXSEYVCJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195926 | |
| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4376-19-6 | |
| Record name | Monopropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monopropyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC309966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, monopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOPROPYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE84CC2VVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Monopropyl Phthalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopropyl phthalate (B1215562) (MPP) is a phthalate monoester that serves as a primary metabolite of the widely used plasticizer, dipropyl phthalate (DPrP)[1]. As a member of the phthalate family, MPP is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential interactions with biological systems. This technical guide provides a detailed overview of the chemical and physical properties of monopropyl phthalate, its known biological interactions, and relevant experimental protocols.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₁₂O₄.[2] It is characterized by a benzene (B151609) ring with two adjacent carboxylic acid groups, one of which is esterified with a propyl group. While some sources describe it as a colorless to pale yellow liquid with a slightly sweet odor[1], others classify it as a solid at room temperature[3]. The available quantitative data, including predicted and some experimental values, are summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(propoxycarbonyl)benzoic acid | PubChem[2] |
| Synonyms | Mono-n-propyl phthalate, Phthalic acid monopropyl ester | PubChem[2], CymitQuimica[1] |
| CAS Number | 4376-19-6 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |
| Molecular Weight | 208.21 g/mol | PubChem[2] |
| Canonical SMILES | CCCOC(=O)C1=CC=CC=C1C(=O)O | PubChem[2] |
| InChI Key | NFOQRIXSEYVCJP-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physical Properties of this compound
| Property | Value | Notes | Source |
| Physical State | Solid / Colorless to pale yellow liquid | Contradictory information exists. | ChemicalBook[3], CymitQuimica[1] |
| Boiling Point | 351.2 ± 25.0 °C | Predicted | ChemicalBook[3] |
| Density | 1.204 ± 0.06 g/cm³ | Predicted | ChemicalBook[3] |
| pKa | 3.38 ± 0.36 | Predicted | ChemicalBook[3] |
| Solubility | Moderately soluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | CymitQuimica[1], ChemicalBook[3] | |
| Kovats Retention Index | 1731 | Semi-standard non-polar | PubChem[2] |
Biological Activity: Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Phthalate monoesters, including this compound, are known to interact with peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in various metabolic processes, including lipid metabolism and inflammation. There are three main isoforms of PPARs: PPARα, PPARγ, and PPARβ/δ.
Phthalate monoesters can act as ligands for PPARs, thereby activating them. This activation can lead to a cascade of downstream cellular effects. The interaction is believed to be a key mechanism behind the biological effects of phthalates. The general signaling pathway is depicted below.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of phthalate monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. For this compound, this would involve the reaction of phthalic anhydride with n-propanol.
Materials:
-
Phthalic anhydride
-
n-Propanol
-
Anhydrous toluene
-
Pyridine (catalyst)
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride in a slight excess of n-propanol and anhydrous toluene.
-
Add a catalytic amount of pyridine.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a dilute HCl solution, water, and a saturated NaHCO₃ solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard analytical technique for the detection and quantification of phthalates in various matrices.
Sample Preparation (General):
-
Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane). The specific extraction method will depend on the sample matrix (e.g., liquid-liquid extraction for aqueous samples, solid-phase extraction for more complex matrices).
-
Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).
-
Derivatization (Optional but often recommended for monoesters): To improve volatility and chromatographic performance, the carboxylic acid group of the monoester can be derivatized (e.g., silylation).
GC-MS Parameters (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic mass fragments for this compound would be monitored.
Conclusion
This compound, as a primary metabolite of a common plasticizer, warrants continued investigation to fully understand its chemical, physical, and biological properties. While predicted data provides a useful starting point, further experimental validation of its physical constants is needed. The interaction of this compound with PPARs highlights a significant area of research for toxicologists and drug development professionals. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and analyze this compound, facilitating further studies into its biological effects.
References
An In-depth Technical Guide to the Synthesis and Characterization of Monopropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of monopropyl phthalate (B1215562), a significant metabolite of dipropyl phthalate. This document details experimental protocols, physical and spectral data, and relevant logical workflows, serving as a vital resource for professionals in research and development.
Introduction
Monopropyl phthalate (MPP), with the IUPAC name 2-propoxycarbonylbenzoic acid, is the monoester of phthalic acid and propanol. As a primary metabolite of dipropyl phthalate (DPP), a widely used plasticizer, the study of MPP is crucial for toxicological and metabolic research. Understanding its synthesis and characterization is fundamental for researchers investigating the biological impact of phthalates.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Synthesis of this compound
This compound can be synthesized through two primary routes: the direct esterification of phthalic anhydride (B1165640) with n-propanol or the partial hydrolysis of dipropyl phthalate.
Synthesis via Direct Esterification of Phthalic Anhydride
This method involves the reaction of phthalic anhydride with one equivalent of n-propanol, typically under acidic catalysis, to yield the monoester.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and n-propanol (6.01 g, 0.1 mol).
-
Solvent and Catalyst: Add 100 mL of toluene (B28343) as the solvent and a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to remove unreacted phthalic acid and the catalyst, followed by 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.
Synthesis via Hydrolysis of Dipropyl Phthalate
This method involves the selective hydrolysis of one ester group of dipropyl phthalate using a base.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve dipropyl phthalate (25.0 g, 0.1 mol) in 100 mL of ethanol.
-
Hydrolysis: Add a solution of potassium hydroxide (B78521) (5.6 g, 0.1 mol) in 50 mL of water dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid. This will precipitate the this compound.
-
Isolation: Filter the precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key physical and spectral properties.
Physical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| CAS Number | 4376-19-6 | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Boiling Point | 351.2 ± 25.0 °C (Predicted) | |
| Density | 1.204 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Moderately soluble in water, soluble in organic solvents | [1] |
Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the propyl chain protons. Based on the structure and data for analogous compounds like monoethyl phthalate, the following chemical shifts can be predicted (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Multiplet | 1H | Aromatic C-H |
| ~7.5-7.7 | Multiplet | 3H | Aromatic C-H |
| ~4.3 | Triplet | 2H | -OCH₂- |
| ~1.7 | Sextet | 2H | -CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₃ |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (acid) |
| ~167 | C=O (ester) |
| ~134 | Aromatic C (quaternary) |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C (quaternary) |
| ~130 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~67 | -OCH₂- |
| ~22 | -CH₂-CH₃ |
| ~10 | -CH₃ |
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Phthalates show strong absorbance from the ortho-substituted aromatic ring.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 1730-1700 | Strong | C=O stretch (ester) |
| 1710-1680 | Strong | C=O stretch (carboxylic acid) |
| 1600-1580 | Medium | C=C stretch (aromatic) |
| 1280-1100 | Strong | C-O stretch (ester and acid) |
| ~740 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Phthalate monoesters exhibit characteristic fragmentation.[4]
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 167 | [M - C₃H₅O]⁺ |
| 149 | [M - C₃H₇O₂]⁺ (Phthalic anhydride ion) |
| 121 | [C₇H₅O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows described in this guide.
Figure 2: Synthesis Workflows for this compound
References
An In-depth Technical Guide on Monopropyl Phthalate (CAS 4376-19-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monopropyl Phthalate (B1215562) (MPP), a primary metabolite of the widely used plasticizer, Dipropyl Phthalate (DPrP). This document synthesizes available data on its physicochemical properties, synthesis, analytical methods, metabolism, and toxicological profile, with a focus on its interaction with peroxisome proliferator-activated receptors (PPARs).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4376-19-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| IUPAC Name | 2-(propoxycarbonyl)benzoic acid | [1] |
| Synonyms | Mono-n-propyl phthalate, Phthalic acid monopropyl ester | [1] |
| Predicted Boiling Point | 351.2 ± 25.0 °C | [3] |
| Predicted Density | 1.204 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 3.38 ± 0.36 | [3] |
| Appearance | Colorless to Off-White Oil; Solid | [3][4] |
Synthesis of Monopropyl Phthalate
A general and adaptable method for the synthesis of phthalate monoesters involves the catalyzed nucleophilic addition of an alcohol to phthalic anhydride (B1165640). The following is a representative experimental protocol that can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of Phthalate Monoesters
This protocol is based on the ferric chloride-catalyzed reaction of phthalic anhydride with an alcohol.
Materials:
-
Phthalic anhydride
-
n-Propanol
-
Ferric chloride (FeCl₃)
-
Toluene
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in toluene. Add n-propanol (1.0 to 1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of ferric chloride (e.g., 10 mol%).
-
Reaction: Stir the mixture at a specified temperature (e.g., 50 °C) for a designated time to facilitate the formation of the monoester. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove unreacted phthalic anhydride and the acidic monoester product. Follow with a wash with saturated brine solution.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield pure this compound.
Analytical Methods
The determination of this compound, typically as a metabolite in biological matrices, is commonly performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used method for the analysis of phthalate metabolites. A derivatization step is often employed to improve the volatility and chromatographic behavior of the polar monoesters, though methods without derivatization have also been developed.
Sample Preparation (Urine):
-
Enzymatic Deconjugation: To measure total MPP (free and glucuronidated), urine samples are typically incubated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an organic solvent like hexane.
-
Derivatization (Optional but common): The extracted monoesters are often derivatized (e.g., methylated with diazomethane (B1218177) or silylated) to increase their volatility for GC analysis.
-
Clean-up: The derivatized extract may be further purified using a clean-up step, for example, with a Florisil column.
GC-MS Parameters (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of phthalate metabolites in biological fluids and does not typically require derivatization.
Sample Preparation (Urine):
-
Enzymatic Deconjugation: Similar to the GC-MS protocol, urine samples are treated with β-glucuronidase.
-
Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to extract and concentrate the phthalate metabolites.
-
Elution and Reconstitution: The analytes are eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent.
LC-MS/MS Parameters (General):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid or ammonium (B1175870) acetate.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and its isotopically labeled internal standard.
Metabolism
This compound is not typically used in commercial products but is formed in the body as a primary metabolite of Dipropyl Phthalate (DPrP). The metabolic pathway involves the hydrolysis of one of the ester linkages of DPrP by esterases, primarily in the gut and liver, to form MPP and propanol. MPP can then be excreted in the urine, either in its free form or as a glucuronide conjugate.
Toxicological Profile and Mechanism of Action
Specific toxicological data for this compound, such as LD50 and NOAEL values, are not well-documented in the public literature. The toxicity of its parent compound, Dipropyl Phthalate, has been studied, with a reported No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in rats of 0.5 g/kg/day[5]. Phthalates, as a class, are known for their potential endocrine-disrupting effects, particularly on the male reproductive system[6][7].
The primary mechanism of action for many phthalate monoesters is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation[8][9]. Phthalate monoesters can act as agonists for both PPARα and PPARγ[8][10]. However, some evidence suggests that shorter-chain phthalate monoesters, which would include this compound, may not bind to or activate these receptors[11]. This discrepancy highlights the need for further research specifically on this compound.
PPAR Signaling Pathway
The activation of PPARs by phthalate monoesters leads to the transcription of target genes involved in lipid metabolism. This interaction is a key area of research for understanding the potential health effects of phthalate exposure.
Experimental Protocol: PPARα Activation Assay (Reporter Gene Assay)
This is a general protocol to assess the activation of PPARα by a test compound like this compound.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (e.g., a known PPARα agonist like Wy-14643)
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold-induction of luciferase activity relative to the vehicle control against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value.
Conclusion
This compound is a key metabolite of Dipropyl Phthalate and shares structural similarities with other phthalate monoesters known to be biologically active. While its involvement in PPAR signaling is suggested, there is a notable lack of specific experimental data on its physicochemical properties, toxicology, and direct interaction with nuclear receptors. The protocols and information provided in this guide are based on current knowledge of phthalates and serve as a foundation for further research into the specific biological and toxicological profile of this compound. Further investigation is warranted to fill the existing data gaps and to better understand the potential health risks associated with exposure to its parent compound, Dipropyl Phthalate.
References
- 1. researchgate.net [researchgate.net]
- 2. Monobutyl phthalate | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]
- 4. Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Monopropyl Phthalate
This guide provides essential technical information on the physical and chemical properties of monopropyl phthalate (B1215562), tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
Monopropyl phthalate is a chemical compound of interest in various scientific disciplines. A clear understanding of its fundamental molecular characteristics is crucial for any research or development application. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][4] |
| Molecular Weight | 208.21 g/mol | [1][2][3][5] |
This data is foundational for experimental design, enabling accurate molar concentration calculations, and for the interpretation of analytical results.
Structural and Relational Overview
To visualize the relationship between the compound's name, its chemical formula, and its molecular weight, the following diagram is provided. This logical structure illustrates the direct association between these core identifiers.
Caption: Logical relationship of this compound identifiers.
Experimental Protocols
While this document focuses on the core molecular data, it is important to note that these values are determined through specific experimental and computational methods.
Determination of Molecular Formula: The molecular formula, C₁₁H₁₂O₄, is typically determined using a combination of elemental analysis and mass spectrometry. Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and oxygen. High-resolution mass spectrometry can then be used to determine the exact molecular mass, which allows for the confirmation of the molecular formula.
Determination of Molecular Weight: The molecular weight of 208.21 g/mol is a calculated value based on the molecular formula and the atomic weights of its constituent atoms.[1] This value is crucial for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations. Experimental verification is typically achieved through mass spectrometry, where the mass-to-charge ratio of the ionized molecule is measured.
References
solubility of Monopropyl Phthalate in organic solvents
An In-depth Technical Guide on the Solubility of Monopropyl Phthalate (B1215562) in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of monopropyl phthalate in organic solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this guide presents qualitative solubility information, analogous data for a related compound, and a detailed experimental protocol for determining solubility.
Introduction to this compound
This compound is an organic compound belonging to the phthalate ester family. It is a monoester of phthalic acid and is characterized by a propyl group attached to one of the carboxyl groups of the phthalic acid backbone[1]. It is typically a colorless to pale yellow liquid with a slightly sweet odor[1]. While it has moderate solubility in water, it is known to be more soluble in organic solvents[1].
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₂O₄[2]
-
Molecular Weight: 208.21 g/mol [2]
-
CAS Number: 4376-19-6[2]
-
Synonyms: Mono-n-propyl phthalate, 2-(propoxycarbonyl)benzoic acid[2]
Solubility of this compound
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for this compound.
| Organic Solvent | Qualitative Solubility | Source |
| Chloroform | Slightly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| Methanol | Slightly Soluble | [5] |
| Ethanol | Highly Soluble (general for phthalate esters) | [3][4] |
Analogous Quantitative Solubility Data: rac-Mono(ethylhexyl) Phthalate (MEHP)
To provide a quantitative perspective, the following table presents solubility data for a structurally related short-chain monoalkyl phthalate, rac-Mono(ethylhexyl) phthalate (MEHP). It is crucial to note that this data is for a different compound and should be used for illustrative and comparative purposes only. The solubility of this compound may differ.
| Organic Solvent | Approximate Solubility of MEHP (mg/mL) |
| Ethanol | ~15 |
| Dimethyl Sulfoxide (DMSO) | ~15 |
| Dimethylformamide (DMF) | ~10 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved substance.
Materials and Equipment:
-
This compound (solid or oil)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, hexane)
-
Glass vials or flasks with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The excess solid/oil should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid/oil to sediment.
-
For more complete separation, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as g/L or mg/mL.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound in organic solvents.
References
- 1. CAS 4376-19-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H12O4 | CID 100503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]
An In-depth Technical Guide on the Metabolism of Diethyl Phthalate to Monoethyl Phthalate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for professional medical or scientific advice.
Executive Summary
Diethyl phthalate (B1215562) (DEP) is a widely used plasticizer and solvent found in numerous consumer products, leading to widespread human exposure. Understanding its metabolic fate is crucial for assessing exposure and potential toxicological effects. This technical guide provides a comprehensive overview of the primary metabolic pathway of DEP. It is important to note that the principal and most studied metabolite of diethyl phthalate is monoethyl phthalate (MEP) , not monopropyl phthalate. This compound is a metabolite of dipropyl phthalate (DPrP). This guide will focus on the scientifically established biotransformation of DEP to its active metabolite, MEP. We will detail the metabolic pathways, present quantitative data on this conversion, and provide established experimental protocols for the analysis of MEP in biological matrices.
Introduction to Diethyl Phthalate and its Metabolism
Diethyl phthalate (C₁₂H₁₄O₄) is a colorless liquid ester of phthalic acid. Due to its properties as a plasticizer and solvent, it is incorporated into a vast array of products, including cosmetics, personal care products, and food packaging.[1][2] Human exposure is common and occurs through ingestion, inhalation, and dermal absorption.[1][3]
Once in the body, DEP is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ethyl ester side chains, leading to the formation of monoethyl phthalate (MEP) and ethanol.[4] This biotransformation is a critical step as MEP is considered the biologically active metabolite and serves as a reliable biomarker for assessing DEP exposure.[5][6]
The Metabolic Pathway of Diethyl Phthalate to Monoethyl Phthalate
The conversion of DEP to MEP is a phase I metabolic reaction, specifically a hydrolysis reaction. This process is catalyzed by non-specific esterases and lipases.[7][8]
Key aspects of the metabolic pathway:
-
Enzymatic Hydrolysis: The primary enzymes responsible for the hydrolysis of DEP are carboxylesterases and pancreatic cholesterol esterases.[8] This enzymatic action cleaves one of the two ethyl ester bonds of the DEP molecule.
-
Location of Metabolism: This biotransformation occurs predominantly in the gastrointestinal tract and the liver.[3] Metabolism can also occur to some extent in other tissues, including the skin.[3]
-
Further Metabolism and Excretion: Following its formation, MEP can undergo phase II metabolism, where it is conjugated with glucuronic acid to form MEP-glucuronide.[3][9] Both free MEP and its glucuronidated form are then primarily excreted in the urine.[10][11] Due to its rapid metabolism and excretion, with a half-life of less than 24 hours, MEP is an excellent biomarker for recent DEP exposure.[1]
Signaling Pathway Diagram
Caption: Metabolic pathway of Diethyl Phthalate (DEP).
Quantitative Data on DEP Metabolism
The conversion of DEP to MEP has been quantified in various studies. The following tables summarize key quantitative findings from in vivo and in vitro experiments.
Table 1: Toxicokinetic Parameters of DEP and MEP in Rats
| Parameter | Value | Species | Administration | Source |
| DEP Half-life | 1.30-1.34 hours | Rat | Oral & IV | [12] |
| DEP Clearance | 11.76 ± 0.08 L/h/kg | Rat | Oral & IV | [12] |
| MEP levels relative to DEP | Consistently exceeded DEP levels | Rat | Oral & IV | [12] |
Table 2: In Vitro DEP Metabolism Rate
| Reaction | Mean Reaction Rate (picomoles/mg protein/minute) | Standard Deviation | In Vitro Model | Source |
| DEP -> MEP | 242 | 113 | Testis co-culture | [13] |
Table 3: Urinary Concentrations of Monoethyl Phthalate (MEP) in Human Populations
| Population | Sample Size | Median Concentration (µg/L) | 95th Percentile (µg/L) | Source |
| Women (ages 16-49) | 571 (NHANES 2007-2008) | 36 | 567 | [14] |
| General Population | 144 | 84.36 | Not Reported | [15] |
| African-American Women (ages 35-49) | 46 | 211 | Not Reported | [16] |
Experimental Protocols for MEP Quantification
The standard method for the quantification of MEP in biological samples, particularly urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[17] This method offers high sensitivity and selectivity.
Detailed Experimental Protocol for Urinary MEP Analysis
1. Sample Preparation and Enzymatic Hydrolysis:
-
A urine sample (typically 100-200 µL) is collected.[18]
-
An internal standard, such as ¹³C-labeled MEP, is added to the sample to account for any loss during sample processing.
-
To measure the total MEP concentration (both free and glucuronidated), enzymatic deconjugation is performed. This is achieved by adding a buffer solution (e.g., ammonium (B1175870) acetate) and β-glucuronidase enzyme.[19]
-
The mixture is incubated, typically at 37°C, to allow for the cleavage of the glucuronide moiety from MEP-glucuronide.[19]
2. Solid-Phase Extraction (SPE):
-
SPE is employed for sample clean-up and concentration of the analyte.[18][20]
-
The deconjugated urine sample is loaded onto an SPE cartridge (e.g., a hydrophilic-lipophilic balanced column).[21]
-
The cartridge is washed with an aqueous solution to remove interfering substances from the urine matrix.
-
MEP is then eluted from the cartridge using an organic solvent, such as acetonitrile (B52724) or methanol.[18]
-
The eluent is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.[18]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
An aliquot of the reconstituted sample is injected into an HPLC or UHPLC system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[12]
-
-
Mass Spectrometry (MS):
-
A triple quadrupole mass spectrometer is commonly used.
-
Electrospray ionization (ESI) in negative ion mode is typically employed.[17]
-
Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both MEP and its labeled internal standard.[17][22]
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of Monoethyl Phthalate (MEP).
Conclusion
The primary metabolite of diethyl phthalate is monoethyl phthalate, formed through enzymatic hydrolysis. MEP is a reliable and frequently used biomarker for assessing human exposure to DEP. The quantification of MEP in urine is well-established, with detailed protocols utilizing enzymatic deconjugation and LC-MS/MS, providing sensitive and accurate measurements. This guide provides researchers and scientists with the foundational knowledge of DEP metabolism and the analytical methods for its assessment, which is essential for toxicological studies and human health risk assessment.
References
- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk assessment for humans using physiologically based pharmacokinetic model of diethyl phthalate and its major metabolite, monoethyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - ProQuest [proquest.com]
- 10. cpsc.gov [cpsc.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Simultaneous determination of diethyl phthalate and its major metabolite, monoethyl phthalate, in rat plasma, urine, and various tissues collected from a toxicokinetic study by ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. The human biomonitoring of occupational exposure to phthalates | Mediterranean Journal of Social Sciences [richtmann.org]
- 16. Reproducibility of urinary phthalate metabolites in first morning urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers | MDPI [mdpi.com]
- 22. sciex.com [sciex.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Environmental Sources and Occurrence of Monopropyl Phthalate (B1215562)
Abstract
Monopropyl phthalate (MPP) is the primary metabolite of the widely used plasticizer, di-n-propyl phthalate (DnPP). While not a significant commercial product itself, MPP's presence in the environment is a direct indicator of the degradation of its parent compound. Phthalate esters are not chemically bound to polymer matrices, leading to their continuous release into the environment through leaching, volatilization, and abrasion.[1][2][3][4] This guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound. It details the transformation pathways from its parent compound, summarizes quantitative data on its prevalence in various environmental compartments, and outlines the experimental protocols for its detection and quantification.
Introduction to Phthalates and this compound
Phthalate esters (PAEs) are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics.[2][3] Their extensive use in a vast array of consumer and industrial products—including food packaging, building materials, medical devices, toys, and personal care products—has led to their ubiquitous presence in the environment.[2][3][5][6]
This compound (MPP) is a monoalkyl phthalate ester. It is not manufactured for direct commercial use but is formed in the environment and in vivo through the partial hydrolysis of its parent diester, di-n-propyl phthalate (DnPP).[7] The degradation of DnPP, a common industrial chemical, is the principal source of MPP in various environmental matrices. Therefore, understanding the sources and fate of DnPP is crucial to understanding the occurrence of MPP.
Environmental Sources and Fate of this compound
The journey of MPP into the environment begins with the release of its precursor, DnPP. Because DnPP is physically mixed with polymers rather than chemically bonded, it is readily released throughout the product lifecycle.[1][2]
Primary Sources of Parent Compound (DnPP):
-
Industrial and Domestic Effluents: Wastewater treatment plants (WWTPs) are significant conduits for phthalates entering the aquatic environment, as they receive discharges from both industrial and residential sources.[8][9]
-
Leaching from Plastics: DnPP leaches from products like PVC flooring, food containers, and plastic tubing into water, soil, and indoor environments.[1][3][10]
-
Atmospheric Deposition: The semi-volatile nature of phthalates allows them to be released into the atmosphere and subsequently deposit onto soil and water surfaces.[6]
-
Sludge Application: Phthalates tend to accumulate in sewage sludge, which is often applied to agricultural land as fertilizer, leading to soil contamination.[10][11][12]
Transformation and Degradation Pathways
MPP is an intermediate in the degradation pathway of DnPP. This transformation is primarily mediated by biological processes.
-
Biodegradation: This is the predominant fate of phthalate diesters in the environment.[13] Microorganisms in soil, sediment, and water produce esterase enzymes that hydrolyze one of the ester bonds of DnPP, resulting in the formation of this compound (MPP) and propanol.[5][7][14] MPP can be further metabolized by microorganisms, ultimately leading to the cleavage of the aromatic ring and mineralization to carbon dioxide and water. The intermediate step often involves the formation of phthalic acid.[7][15]
-
Abiotic Degradation: Processes such as hydrolysis and photolysis can contribute to the breakdown of DnPP, but they are generally considered less significant than microbial degradation under most environmental conditions.[5][13]
Occurrence in Environmental Matrices
MPP, as a metabolite, is found across various environmental compartments. While data specifically for MPP can be limited compared to more prevalent phthalates like DEHP, studies on mono-alkyl phthalate esters (MPEs) confirm their presence.
Water
Phthalates are frequently detected in surface water, groundwater, and drinking water.[6][16][17] Wastewater, in particular, serves as a primary source of contamination.[8] The concentration of phthalates in bottled water can also increase with storage temperature and time.[18]
Table 1: Occurrence of Selected Phthalate Metabolites in Water
| Matrix | Analyte | Location | Concentration Range | Reference |
|---|---|---|---|---|
| Wastewater Influent | Diethyl Phthalate (DEP) | China | 1.08 ng/mL | [9] |
| Wastewater Effluent | Di(2-ethylhexyl) phthalate (DEHP) | Germany | 1.74–182 ng/mL | [9] |
| Bottled Drinking Water | Diethyl Phthalate (DEP) | Spain | 0.011 µg/mL | [18] |
| Bottled Drinking Water | Dimethyl Phthalate (DMP) | Saudi Arabia | ND - 0.031 µg/mL |[18] |
Soil and Sediment
Due to their hydrophobic nature, phthalates and their metabolites tend to adsorb to soil and sediment particles.[10][11] Agricultural soils are particularly susceptible to contamination from the application of contaminated sewage sludge.[11] Studies have shown that MPEs can be rapidly degraded in both marine and freshwater sediments, with half-lives ranging from 16 to 39 hours at 22°C.[19]
Table 2: Occurrence of Selected Phthalates in Soil and Sediment
| Matrix | Analyte | Location | Concentration Range (dry weight) | Reference |
|---|---|---|---|---|
| Agricultural Soil | DEHP + DnBP | South China | >70% of total PAEs | [11] |
| Sediment | Total PAEs | China Bays | 654 to 2603 ng/g | [20] |
| Soil | Total PAEs | Various | 0.053 to 5.663 mg/kg |[4] |
Air and Indoor Dust
Indoor environments often exhibit higher concentrations of phthalates than outdoor environments due to the abundance of plastic-containing products.[2] Phthalates are semi-volatile and can adsorb onto dust particles, which act as a sink and a source of exposure through inhalation and ingestion.[21][22] Degradation of parent phthalates to their monoesters can occur directly in dust, particularly under conditions of high relative humidity.[23]
Table 3: Occurrence of Selected Phthalates in Indoor Dust
| Matrix | Analyte | Location | Median Concentration (µg/g) | Reference |
|---|---|---|---|---|
| House Dust | DEHP | Kuwait | 240 | [22] |
| House Dust | DnBP | Kuwait | 20 | [22] |
| House Dust | DEHP | Sweden | 320 |[21] |
Biota and Human Samples
The most direct evidence for human exposure to DnPP comes from the detection of its metabolite, MPP, in biological samples. Phthalate metabolites are regularly monitored in human urine, blood, and semen.[24][25] Unlike the parent compounds, which can be contaminants during sample analysis, the metabolites are exclusively products of in vivo metabolism, making them reliable biomarkers of exposure.[26]
Table 4: Occurrence of Selected Phthalate Metabolites in Human Samples
| Matrix | Analyte | Population | Concentration Range | Reference |
|---|---|---|---|---|
| Amniotic Fluid | Monoethyl Phthalate (MEP) | USA | Detected in 93% of samples | [27] |
| Amniotic Fluid | Monobutyl Phthalate (MBP) | USA | Detected in 39% of samples | [27] |
| Blood Serum | Total PAEs | China | Median: 5.71 mg/L | [25] |
| Semen | Total PAEs | China | Median: 0.30 mg/L |[25] |
Experimental Protocols for Analysis
The accurate quantification of MPP and other phthalates requires meticulous analytical procedures, with a strong emphasis on avoiding sample contamination from laboratory equipment and reagents.[16][28][29]
Sample Preparation and Extraction
The choice of extraction technique depends on the sample matrix. For polar metabolites like MPP, methods that are efficient for polar analytes are preferred.
-
Liquid Samples (Water):
-
Protocol: Solid-Phase Extraction (SPE):
-
Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) followed by ultrapure water.
-
Loading: A known volume of the water sample (e.g., 500 mL), acidified, is passed through the cartridge.[1]
-
Washing: The cartridge is washed with a water/methanol mixture to remove interferences.
-
Elution: The analytes are eluted with a suitable organic solvent like ethyl acetate (B1210297) or acetonitrile.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.
-
-
-
Solid Samples (Soil, Sediment, Dust):
-
Protocol: Accelerated Solvent Extraction (ASE):
-
Sample Preparation: A known mass of the dried, homogenized solid sample is mixed with a drying agent (e.g., diatomaceous earth) and packed into an extraction cell.
-
Extraction: The cell is placed in the ASE system and extracted with an organic solvent (e.g., a mixture of acetone (B3395972) and hexane) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[1]
-
Collection: The extract is collected in a vial.
-
Cleanup & Concentration: The extract may require a cleanup step (e.g., passing through a silica (B1680970) gel column) to remove lipids or other interferences before being concentrated for analysis.
-
-
-
Biological Samples (Urine):
-
Protocol: Enzymatic Hydrolysis and SPE:
-
Deconjugation: A urine sample is buffered (e.g., with ammonium (B1175870) acetate) and treated with β-glucuronidase/sulfatase to hydrolyze the conjugated metabolites (glucuronides) to their free form.[29] The mixture is incubated, for example, at 37°C for 4 hours.
-
Extraction: The hydrolyzed sample is then subjected to Solid-Phase Extraction as described for liquid samples.
-
Concentration: The final eluate is concentrated for instrumental analysis.
-
-
Instrumental Analysis
Chromatography coupled with mass spectrometry is the gold standard for the sensitive and selective determination of phthalate metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Methodology: GC-MS offers excellent separation and identification capabilities.[30] However, polar and thermally unstable metabolites like MPP can be challenging to analyze directly.[31] Historically, a derivatization step (e.g., silylation) was required to increase volatility and thermal stability. Recent advances in injection techniques and column chemistry have led to methods that can analyze underivatized monophthalates.[31]
-
Typical Parameters:
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms).[32]
-
Injector: Splitless mode at a temperature optimized to prevent thermal degradation (e.g., 190°C).[31]
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Methodology: LC-MS/MS is often the preferred method for analyzing polar metabolites like MPP as it typically does not require derivatization and operates at ambient temperatures, preventing thermal degradation.[33] It provides exceptional sensitivity and selectivity.
-
Typical Parameters:
-
Column: Reversed-phase C18 column.[33]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for monoalkyl phthalates.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for high specificity.
-
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Phthalates | Results | Mixture aSSessments of EDCs [aces.su.se]
- 3. niehs.nih.gov [niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 8. The occurrence, fate, toxicity, and biodegradation of phthalate esters: An overview [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Composting and green technologies for remediation of phthalate (PAE)-contaminated soil: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Occurrence and removal characteristics of phthalate esters from bottled drinking water using silver modified roasted date pits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodegradation of mono-alkyl phthalate esters in natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phthalates in Indoor Dust and Their Association with Building Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phthalates in indoor dust in Kuwait: implications for non-dietary human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Degradation of phthalate esters in floor dust at elevated relative humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. stacks.cdc.gov [stacks.cdc.gov]
- 25. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 27. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 29. atsdr.cdc.gov [atsdr.cdc.gov]
- 30. gcms.cz [gcms.cz]
- 31. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 32. fses.oregonstate.edu [fses.oregonstate.edu]
- 33. s4science.at [s4science.at]
Monopropyl Phthalate: A Technical Guide to its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopropyl phthalate (B1215562) (MPrP) is a primary metabolite of the widely used plasticizer, dipropyl phthalate. As a member of the phthalate class of chemicals, its potential to interact with nuclear receptors and consequently modulate endocrine signaling pathways is of significant interest to the scientific community. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of monopropyl phthalate and other short-chain phthalate monoesters on various nuclear receptors. Due to a notable lack of specific quantitative data for this compound in the current body of scientific literature, this guide also presents data for other relevant phthalate monoesters to provide a comparative context and extrapolates potential interactions of MPrP. Furthermore, detailed experimental protocols for key assays are provided to empower researchers to investigate and generate the much-needed data for MPrP.
Mechanism of Action on Nuclear Receptors
Phthalate monoesters, including MPrP, are known to act as ligands for several nuclear receptors, thereby influencing the transcription of target genes involved in a variety of physiological processes. The primary nuclear receptors implicated in the action of phthalates are the Peroxisome Proliferator-Activated Receptors (PPARs), the Pregnane (B1235032) X Receptor (PXR), the Constitutive Androstane Receptor (CAR), Estrogen Receptors (ERs), and Androgen Receptors (ARs). The interaction with these receptors can lead to either activation or inhibition of their transcriptional activity.
Peroxisome Proliferator-Activated Receptors (PPARs)
Phthalate monoesters are recognized as agonists for PPARs, particularly PPARα and PPARγ. This activation is a key mechanism behind the observed effects of phthalates on lipid metabolism and adipogenesis. Studies have demonstrated that the potency of PPAR activation by phthalate monoesters is related to the length of their alkyl side chain, with longer chains generally exhibiting greater activity. While specific data for MPrP is limited, it is anticipated to be a weaker PPAR agonist compared to longer-chain counterparts like mono(2-ethylhexyl) phthalate (MEHP).
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)
PXR and CAR are key nuclear receptors that regulate the metabolism of xenobiotics and endogenous compounds through the induction of cytochrome P450 enzymes, such as CYP2B6 and CYP3A4. Several phthalate monoesters have been shown to activate PXR and CAR, suggesting a role in altering the metabolic landscape of the cell. The activation of these receptors by MPrP could have implications for drug-drug interactions and the clearance of other environmental chemicals.
Estrogen and Androgen Receptors (ER and AR)
The interaction of phthalates with sex hormone receptors is a primary concern regarding their endocrine-disrupting potential. Some phthalate monoesters have been shown to exhibit weak estrogenic or anti-androgenic activities. However, studies on short-chain phthalate monoesters have generally reported no significant interaction with ERs and ARs.
Retinoic Acid Receptor (RAR)
The interaction between phthalate signaling and the retinoic acid (RA) pathway is an emerging area of research. Some studies suggest that the activation of PPARs by phthalates may lead to a functional antagonism of RAR signaling, potentially through competition for their shared heterodimeric partner, the Retinoid X Receptor (RXR). The specific effects of MPrP on RAR signaling remain to be elucidated.
Quantitative Data on Nuclear Receptor Activation
As previously mentioned, there is a significant lack of specific quantitative data for the interaction of this compound with nuclear receptors. The following tables summarize the available data for other relevant phthalate monoesters to provide a comparative context.
Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters
| Phthalate Monoester | Receptor | Species | Assay Type | EC50 (µM) | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα | Mouse | Transactivation | 0.6 | [1] |
| Human | Transactivation | 3.2 | [1] | ||
| PPARγ | Mouse | Transactivation | 10.1 | [1] | |
| Human | Transactivation | 6.2 | [1] | ||
| Monobenzyl phthalate (MBzP) | PPARα | Mouse | Transactivation | 21 | [1] |
| Human | Transactivation | 30 | [1] | ||
| PPARγ | Mouse | Transactivation | 75-100 | [1] | |
| Human | Transactivation | 75-100 | [1] | ||
| Mono-n-butyl phthalate (MBuP) | PPARα | Mouse | Transactivation | 63 | [1] |
| Monomethyl phthalate | PPARα | Mouse | Transactivation | No significant activation | [1] |
| This compound (MPrP) | PPARα, PPARγ | Data not available |
Table 2: Activation of Pregnane X Receptor (PXR) by Phthalate Monoesters
| Phthalate Monoester | Receptor | Species | Assay Type | EC50 (µM) | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | PXR | Mouse | Reporter Gene | 7-8 | [2] |
| Human | Reporter Gene | 7-8 | [2] | ||
| Monobenzyl phthalate (MBzP) | PXR | Mouse | Reporter Gene | Activator, EC50 not determined | [2] |
| Human | Reporter Gene | Activator, EC50 not determined | [2] | ||
| Monomethyl phthalate | PXR | Mouse & Human | Reporter Gene | Unresponsive | [2] |
| Mono-n-butyl phthalate (M(n)BP) | PXR | Mouse & Human | Reporter Gene | Unresponsive | [2] |
| This compound (MPrP) | PXR | Data not available |
Table 3: Interaction with Estrogen and Androgen Receptors by Phthalate Monoesters
| Phthalate Monoester | Receptor | Species | Assay Type | Activity | IC50 (µM) | Reference |
| Mono(2-ethylhexyl) phthalate (MEHP) | ERα | Human | YES Assay | Anti-estrogenic | 125 | [3][4] |
| AR | Human | YAS Assay | Anti-androgenic | 736 | [3][4] | |
| Various C3-C6 monoesters | ERα, ERβ, AR | Human | Reporter Gene | No effect | - | [5] |
| This compound (MPrP) | ERα, ERβ, AR | Data not available |
Experimental Protocols
To facilitate further research into the effects of this compound on nuclear receptors, detailed methodologies for key experiments are provided below.
Luciferase Reporter Gene Assay for Nuclear Receptor Activation
This assay is a widely used method to quantify the ability of a compound to activate or inhibit a specific nuclear receptor.
a. Principle: Cells are co-transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter vector containing a luciferase gene under the control of a promoter with response elements for that receptor. If the test compound activates the receptor, the receptor will bind to the response elements and drive the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
b. Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T, HepG2, or COS-7) in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix containing:
-
Expression plasmid for the target nuclear receptor (e.g., pCMX-hPPARα).
-
Reporter plasmid with a luciferase gene driven by a receptor-specific promoter (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency.
-
A transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Incubate the transfection mix at room temperature for 15-30 minutes.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor) should be included.
-
After the 24-hour transfection period, replace the medium with the medium containing the test compounds.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer and a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound to determine the EC50 value.
-
Mammalian Two-Hybrid (M2H) Assay for Receptor-Coactivator Interaction
This assay is used to investigate whether a ligand promotes the interaction between a nuclear receptor and its coactivators.
a. Principle: The M2H system utilizes two hybrid proteins. The "bait" protein consists of the ligand-binding domain (LBD) of the nuclear receptor fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein consists of a coactivator or a fragment thereof fused to a transcriptional activation domain (AD) (e.g., VP16). These two constructs are co-transfected into cells along with a reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the DBD (e.g., UAS). If the test compound induces an interaction between the nuclear receptor LBD and the coactivator, the DBD and AD are brought into close proximity, leading to the activation of luciferase expression.
b. Detailed Methodology:
-
Plasmid Constructs:
-
Bait plasmid: Clone the LBD of the nuclear receptor of interest into a vector containing the GAL4 DBD (e.g., pBIND).
-
Prey plasmid: Clone the interacting domain of a coactivator (e.g., SRC-1) into a vector containing the VP16 AD (e.g., pACT).
-
Reporter plasmid: A plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving a luciferase reporter gene (e.g., pG5luc).
-
-
Transfection and Treatment:
-
Co-transfect the bait, prey, and reporter plasmids into a suitable mammalian cell line (e.g., CV-1 or HEK293T) using a standard transfection protocol. A control plasmid for normalization (e.g., expressing Renilla luciferase) should also be included.
-
After 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control.
-
Incubate for an additional 24 hours.
-
-
Assay and Data Analysis:
-
Perform a dual-luciferase assay as described in the previous protocol.
-
Calculate the fold induction of luciferase activity, which represents the strength of the interaction between the nuclear receptor and the coactivator.
-
In Vitro CYP Induction Assay
This assay determines the potential of a compound to induce the expression of cytochrome P450 enzymes, which is often mediated by the activation of PXR and CAR.
a. Principle: Primary human hepatocytes are treated with the test compound for a period of time. The induction of CYP enzymes is then measured at the mRNA level (using qRT-PCR) or at the protein/activity level (using specific CYP substrates and measuring metabolite formation via LC-MS/MS).
b. Detailed Methodology:
-
Hepatocyte Culture and Treatment:
-
Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to acclimate for 24-48 hours.
-
Treat the hepatocytes with different concentrations of this compound, a vehicle control, and known inducers of CYP1A2 (e.g., omeprazole), CYP2B6 (e.g., phenobarbital), and CYP3A4 (e.g., rifampicin) for 48-72 hours, with daily media changes.[6]
-
-
CYP mRNA Quantification (qRT-PCR):
-
After treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the mRNA levels of CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR) with specific primers.
-
Calculate the fold change in mRNA expression relative to the vehicle control.
-
-
CYP Activity Measurement (LC-MS/MS):
-
After treatment, incubate the hepatocytes with a cocktail of specific CYP substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, and midazolam for CYP3A4).
-
After an appropriate incubation time, collect the supernatant.
-
Analyze the formation of the specific metabolites (e.g., acetaminophen, hydroxybupropion, and 1'-hydroxymidazolam) using a validated LC-MS/MS method.[1]
-
Calculate the fold increase in metabolite formation compared to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
While the current scientific literature provides a solid framework for understanding the interaction of phthalate monoesters with nuclear receptors, there is a clear and pressing need for specific research focused on this compound. The data on more extensively studied phthalates suggest that MPrP is likely a weak agonist of PPARs and may have limited to no activity on sex hormone receptors. However, its potential to activate PXR and CAR and influence xenobiotic metabolism warrants further investigation. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to fill the existing data gaps and to fully elucidate the mechanism of action of this compound on nuclear receptors, thereby contributing to a more comprehensive understanding of its potential biological effects.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Environmental phthalate monoesters activate pregnane X receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
Monopropyl Phthalate in Peroxisome Proliferator-Activated Receptor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of critical physiological processes, including lipid metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, are activated by a range of endogenous and exogenous ligands, including fatty acids and certain drugs. Phthalates, a class of synthetic chemicals widely used as plasticizers, have come under scrutiny for their potential to interact with the endocrine system, including the PPAR signaling pathway. Their monoester metabolites are considered the primary active molecules.[1] This technical guide provides an in-depth analysis of the role of a specific short-chain phthalate (B1215562), monopropyl phthalate (MPP), in the context of PPAR studies, summarizing the current understanding of its interaction, or lack thereof, with these critical receptors.
This compound and PPAR Interaction: A Case of Negligible Activity
Current scientific evidence indicates that this compound (MPP) is not a significant activator of human PPARα and PPARγ. A key study utilizing a scintillation proximity assay, a method to measure the direct binding of a ligand to a receptor, found that shorter-chain phthalates, including this compound and monopentyl phthalate, did not interact with human PPARα and PPARγ.[2] This finding is consistent with broader structure-activity relationship analyses of phthalates, which have demonstrated that longer and branched side chains are more potent activators of PPARs compared to those with short or straight chains.[1]
While some very short-chain phthalates like monoethyl phthalate have been shown to have a low affinity for both PPARα and PPARγ, the general trend points towards decreased activity with shorter alkyl chains.[2] The lack of significant direct binding suggests that this compound is unlikely to be a direct agonist for these PPAR isoforms.
Comparative Analysis of Phthalate Monoester Activity on PPARs
To understand the significance of this compound's inactivity, it is crucial to compare it with other well-studied phthalate monoesters that have demonstrated clear PPAR agonistic activity. The following tables summarize the quantitative data on the activation of PPARα and PPARγ by various phthalate monoesters.
PPARα Activation by Phthalate Monoesters
| Compound | Species | EC50 (µM) | Fold Activation | Reference(s) |
| Mono(2-ethylhexyl) phthalate (MEHP) | Mouse | 0.6 | Potent | [3][4] |
| Human | 3.2 | Moderate | [3][4] | |
| Monobenzyl phthalate (MBzP) | Mouse | 21 | ~3-3.5 fold | [3][5] |
| Human | 30 | Less robust than mouse | [3][4] | |
| Mono-sec-butyl phthalate (MBuP) | Mouse | 63 | ~3-3.5 fold | [3][5] |
| Monomethyl phthalate | Mouse | - | 2-fold | [3] |
| Human | - | No trans-activation | [3] | |
| This compound (MPP) | Human | N/A | No interaction observed | [2] |
PPARγ Activation by Phthalate Monoesters
| Compound | Species | EC50 (µM) | Reference(s) |
| Mono(2-ethylhexyl) phthalate (MEHP) | Mouse | 10.1 | [3][4] |
| Human | 6.2 | [3][4] | |
| Monobenzyl phthalate (MBzP) | Mouse | 75-100 | [3][4] |
| Human | 75-100 | [3][4] | |
| This compound (MPP) | Human | N/A | No interaction observed |
Signaling Pathways and Experimental Workflows
The study of phthalate interactions with PPARs involves specific signaling pathways and experimental workflows. The diagrams below, generated using the DOT language, illustrate these processes.
PPAR Activation Signaling Pathway
Caption: General signaling pathway of PPAR activation by phthalate monoesters.
Experimental Workflow for Assessing PPAR Activation
Caption: Typical experimental workflow for a luciferase reporter gene assay to measure PPAR activation.
Detailed Experimental Protocols
The determination of phthalate monoester activity on PPARs relies on established in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Culture and Transient Transfection Assay
This protocol is adapted from studies investigating the activation of PPARs by various compounds.[3][5]
-
Cell Lines: COS-1 (monkey kidney fibroblast-like) or HepG2 (human liver carcinoma) cells are commonly used due to their receptiveness to transfection and low endogenous PPAR activity.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Plasmids:
-
An expression vector containing the full-length cDNA for the desired human or mouse PPAR isoform (e.g., pCMVhPPARα).
-
A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.
-
-
Transfection Procedure:
-
Cells are seeded in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.
-
A lipid-based transfection reagent (e.g., Lipofectamine 2000) is used according to the manufacturer's protocol to introduce the plasmids into the cells.
-
Typically, for each well, a mixture containing the PPAR expression vector, PPRE reporter plasmid, and the normalization control plasmid is prepared.
-
-
Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound or a positive control like MEHP) at various concentrations or the vehicle control (e.g., DMSO).
-
Luciferase Assay: After a 24-hour incubation period with the test compounds, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Scintillation Proximity Assay (SPA) for Direct Binding
This method directly measures the binding of a radiolabeled ligand or the competitive displacement of a known radiolabeled ligand by a test compound.[2]
-
Reagents:
-
Recombinant human PPARα or PPARγ ligand-binding domain (LBD).
-
SPA beads (e.g., protein A-coated) conjugated to an antibody specific for the PPAR LBD.
-
A known radiolabeled PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ).
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
The PPAR LBD is incubated with the antibody-coated SPA beads.
-
The radiolabeled ligand is added to the mixture.
-
The test compound is added at various concentrations to compete with the radiolabeled ligand for binding to the PPAR LBD.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Detection: When the radiolabeled ligand binds to the PPAR LBD captured on the SPA beads, the emitted beta particles from the radioisotope excite the scintillant within the bead, producing light that is detected by a scintillation counter. Unbound radiolabeled ligand in the solution is too far from the bead to cause excitation.
-
Data Analysis: A decrease in the scintillation signal with increasing concentrations of the test compound indicates competitive binding. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be calculated. For this compound, no significant displacement was observed, indicating a lack of direct binding.[2]
Conclusion
In the context of peroxisome proliferator-activated receptor studies, this compound serves as a key example of a short-chain phthalate monoester with negligible direct interaction with PPARα and PPARγ. This inactivity is a crucial piece of data in understanding the structure-activity relationship of phthalates, where longer and more complex alkyl side chains are generally required for significant receptor activation. While other phthalates like MEHP and MBzP are established PPAR agonists, the current body of evidence positions this compound as a negative or, at best, an extremely weak modulator of this signaling pathway. This information is vital for toxicological risk assessment and for guiding the development of novel therapeutic agents targeting the PPAR system, as it helps to define the structural requirements for ligand binding and receptor activation. Future research could explore the potential for indirect effects or interactions with other cellular targets, but based on direct binding and activation assays, the role of this compound in PPAR studies is primarily that of a non-activator.
References
- 1. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Monopropyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of monopropyl phthalate (B1215562) (MPP), a metabolite of dipropyl phthalate. The protocols described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the most prevalent and robust techniques for the analysis of phthalate metabolites in various biological and environmental matrices.
Introduction
Monopropyl phthalate (MPP) is a primary metabolite of dipropyl phthalate (DPP), a widely used plasticizer. Human exposure to DPP can lead to the formation of MPP, which can be excreted in urine. Monitoring MPP levels is a key aspect of assessing human exposure to DPP and understanding its potential health effects. Accurate and sensitive analytical methods are crucial for the reliable quantification of MPP in complex matrices.
Analytical Methods Overview
The two primary analytical techniques for the determination of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is often preferred due to its high sensitivity, selectivity, and the ability to analyze polar and thermally labile compounds like phthalate monoesters without the need for derivatization.
-
GC-MS is also a powerful technique for phthalate analysis, offering excellent chromatographic separation. However, it may require derivatization of the acidic monoesters to improve their volatility and chromatographic behavior.
Protocol 1: Analysis of this compound in Urine by LC-MS/MS
This protocol details a method for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry. The methodology is adapted from established methods for other short-chain phthalate monoesters.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and pre-concentration of phthalate metabolites from urine.
Materials:
-
Urine sample
-
β-glucuronidase solution
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
Internal standard (e.g., ¹³C₄-labeled MPP or a similar labeled monoalkyl phthalate)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic acid or acetic acid
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 20 µL of β-glucuronidase solution and 200 µL of ammonium acetate buffer.
-
Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flows | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (MPP):
Based on the molecular weight of MPP (208.21 g/mol ) and the characteristic fragmentation of phthalate monoesters, the following MRM transitions can be predicted. The deprotonated molecule [M-H]⁻ serves as the precursor ion. Common product ions for phthalate monoesters arise from the loss of the alkyl chain and fragmentation of the phthalic acid moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound (MPP) | 207.1 | 121.0 | 165.0 |
Note: These transitions should be optimized for the specific instrument being used.
Workflow Diagram for LC-MS/MS Analysis of MPP
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol outlines a method for the determination of this compound in urine using gas chromatography-mass spectrometry, which typically involves a derivatization step.
Sample Preparation and Derivatization
Materials:
-
Urine sample
-
Internal standard (e.g., ¹³C₄-labeled MPP)
-
Derivatizing agent (e.g., Diazomethane or a silylating agent like BSTFA)
-
Florisil column for cleanup (optional)
Procedure:
-
Perform enzymatic deconjugation as described in the LC-MS/MS protocol (Protocol 1, Step 1).
-
After deconjugation, perform a liquid-liquid extraction by adding 5 mL of hexane and vortexing vigorously for 2 minutes.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of hexane and combine the organic extracts.
-
Evaporate the combined extracts to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable solvent and add the derivatizing agent according to the manufacturer's instructions to convert the acidic monoester to a more volatile ester (e.g., methyl ester) or silyl (B83357) ester.
-
(Optional) Perform a cleanup step using a Florisil column to remove remaining interferences.
-
Concentrate the final derivatized sample to a suitable volume (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
Gas Chromatography Conditions:
| Parameter | Value |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Selected Ions for Derivatized MPP:
The specific ions to monitor will depend on the derivatization agent used. For a methylated MPP, the molecular ion and characteristic fragment ions would be selected. A common fragment for many phthalates is m/z 149.
Workflow Diagram for GC-MS Analysis of MPP
Caption: Workflow for the analysis of this compound by GC-MS.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table summarizes typical performance data for other short-chain phthalate monoesters analyzed by LC-MS/MS, which can be considered indicative of the expected performance for an MPP method.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Monoethyl Phthalate (MEP) | Urine | LC-MS/MS | 0.1 - 0.85 | 0.3 - 2.82 | 81 - 125 |
| Monomethyl Phthalate (MMP) | Urine | LC-MS/MS | 0.1 | 0.3 | 69 - 77 |
| Monobutyl Phthalate (MBP) | Urine | LC-MS/MS | 0.3 - 5.33 | 1.0 - 17.76 | 85 - 125 |
| Mono-n-butyl phthalate (MnBP) | Urine | GC-MS | 0.038 (ng/2µL inj) | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data is compiled from various scientific publications.
Signaling Pathways and Logical Relationships
The primary logical relationship in the context of this analysis is the metabolic pathway from the parent compound to the detected metabolite.
Caption: Metabolic pathway of Dipropyl Phthalate to this compound.
Conclusion
The protocols described provide robust and sensitive methods for the detection and quantification of this compound in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, available instrumentation, and desired sample throughput. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The provided quantitative data for related compounds can serve as a benchmark for method validation.
Application Note: Quantification of Monopropyl Phthalate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Monopropyl phthalate (B1215562) (MPP) is a primary metabolite of dipropyl phthalate (DPP), a widely used plasticizer. Monitoring MPP in various matrices is crucial for assessing human exposure to DPP and understanding its potential health effects. This application note details a robust gas chromatography-mass spectrometry (GC-MS) method for the quantification of monopropyl phthalate. The described method is adapted from established procedures for other short-chain monoalkyl phthalates and is suitable for researchers, scientists, and drug development professionals.[1][2][3] A key advantage of the presented methodology is the elimination of the derivatization step, which simplifies the analytical procedure, reduces sample preparation time, and minimizes the use of hazardous reagents.[1][2][3]
Principle
This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer (MS) for detection and quantification. The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for MPP.[2] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution.
Materials and Reagents
-
Solvents: Methanol (B129727), Acetone (B3395972), Hexane (Pesticide grade or equivalent)[1][4]
-
Carrier Gas: Helium (99.999% purity or higher)[1]
-
Standards: this compound (MPP) analytical standard
-
Glassware: All glassware should be thoroughly cleaned by rinsing with acetone and hexane, followed by baking at 150°C to minimize phthalate contamination.[1] Plastic containers should be strictly avoided throughout the sample preparation process.[5]
Instrumentation
A gas chromatograph coupled with a mass spectrometer is used for this analysis. The following instrumental parameters are recommended and may be optimized for specific instrumentation and matrices.
Table 1: GC-MS Instrument Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless (1 min)[1][2] |
| Injection Volume | 2 µL[1] |
| Injector Temperature | 190°C[1][2] |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, ~1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 1 minRamp: 10°C/min to 320°CHold: 8 min |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C[2] |
| Interface Temperature | 200°C[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Cut Time | 4 min[2] |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method for this compound, extrapolated from data for similar monoalkyl phthalates.[1] These values should be determined and validated by the end-user for their specific application.
Table 2: Expected Quantitative Performance
| Analyte | Expected Retention Time (min) | Linearity Range (ng) | LOD (ng) | LOQ (ng) |
| This compound | ~13.5 - 14.5 | 0.1 - 100 | ~0.04 | ~0.12 |
Note: Retention time is an estimate and will vary depending on the specific GC system and column. Linearity, LOD, and LOQ are extrapolated from data for monomethyl, monoethyl, and mono-n-butyl phthalates and should be experimentally verified.[1]
Experimental Protocol
This protocol outlines the steps for the preparation of standards and samples for the GC-MS analysis of this compound.
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in methanol to prepare a primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol.[1] Suggested concentrations for a calibration curve are 0.05, 0.1, 0.5, 1, 5, 10, 20, 50, and 100 ng per 2 µL injection.[1]
-
Storage: Store all standard solutions at 4°C in amber glass vials.[1]
Sample Preparation (General Guideline)
The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples, drug formulations). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is typically required to isolate and concentrate the analyte. The following is a generalized workflow.
-
Enzymatic Hydrolysis (for biological samples): For urine or plasma samples, an enzymatic deconjugation step using β-glucuronidase may be necessary to release conjugated MPP.
-
Extraction:
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents. Load the pre-treated sample onto the cartridge. Wash the cartridge to remove interferences. Elute the this compound with a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent (e.g., dichloromethane, hexane). Shake vigorously and allow the layers to separate. Collect the organic layer containing the this compound.
-
-
Concentration: Evaporate the solvent from the collected eluate or organic layer under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of methanol prior to GC-MS analysis.
GC-MS Analysis
-
Sequence Setup: Set up a sequence in the instrument control software that includes blanks, calibration standards, and samples.
-
Injection: Inject 2 µL of each standard and sample into the GC-MS system.
-
Data Acquisition: Acquire data in SIM mode. The selection of characteristic ions for this compound is crucial for selective quantification.
Visualization of Experimental Workflow
Caption: Workflow for this compound Quantification by GC-MS.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Monopropyl Phthalate (MPP) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopropyl phthalate (B1215562) (MPP) is a primary metabolite of the widely used plasticizer, dipropyl phthalate (DPP). As concerns over the potential endocrine-disrupting effects of phthalates grow, accurate and reliable quantification of their metabolites in various matrices is crucial for assessing human exposure and understanding their toxicological profiles. These application notes provide detailed protocols for the sample preparation of MPP from biological and environmental matrices for analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following sections detail various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). Adherence to these protocols is critical to ensure high recovery, minimize matrix effects, and achieve accurate and reproducible results. Due to the ubiquitous nature of phthalates, extreme care must be taken to avoid contamination during sample collection, preparation, and analysis. The use of glassware and phthalate-free reagents is highly recommended.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of a sample preparation method is critical and often depends on the sample matrix, the desired limit of detection, and the available instrumentation. The following table summarizes the performance of different techniques for the analysis of short-chain phthalate monoesters, including MPP, from various studies.
| Technique | Analyte(s) | Matrix | Recovery (%) | LOD | LOQ | Analytical Method |
| SPE | Phthalate Monoesters | Urine | 81.84 - 125.32 | 0.85 - 5.33 ng/mL | 2.82 - 17.76 ng/mL | LC-MS/MS[1] |
| SPE | Phthalide (B148349), MBP, MEHP | Aqueous Solution | 88.8 - 113 | 1 µg/50 mL (for Phthalide) | Not Specified | LC[2][3] |
| LLE | 10 Phthalates | Non-alcoholic Beverages | 91.5 - 118.1 | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | GC-MS/MS[4] |
| QuEChERS | 8 Phthalate Metabolites | Human Milk | Not Specified | Not Specified | Not Specified | LC-MS/MS[5] |
| QuEChERS | 14 Phthalate Esters | Grain Sorghum | 82.0 - 120.2 | 0.4 - 10.0 µg/kg | 0.5 - 20.0 µg/kg | GC-MS[6] |
| SPE | Phthalate Metabolites | Urine | 67.5 - 115.5 | 0.3 - 4.5 µg/L | Not Specified | Not Specified[7] |
Note: Data for Monopropyl Phthalate (MPP) is often grouped with other short-chain phthalate monoesters. The values presented are indicative of the expected performance for MPP.
Experimental Protocols
Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is designed for the extraction and concentration of MPP from human urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal standard solution (e.g., ¹³C₄-MPP)
-
β-glucuronidase solution
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Formic acid solution (0.1 M)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Thaw the urine sample and vortex to ensure homogeneity.
-
Pipette 1 mL of the urine sample into a glass tube.
-
Add 50 µL of the internal standard solution.
-
Add 250 µL of ammonium acetate buffer (1 M, pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the MPP-glucuronide.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
After incubation, acidify the sample with 1 mL of 0.1 M formic acid.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the analytes with 3 mL of acetonitrile into a clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) for this compound in Water
This protocol is suitable for the extraction of MPP from water samples for GC-MS analysis.
Materials:
-
Water sample
-
Internal standard solution (e.g., Benzyl Benzoate)
-
Dichloromethane (B109758) (pesticide grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel (glass)
-
Nitrogen evaporator
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Measure 100 mL of the water sample into a glass separatory funnel.
-
Add 50 µL of the internal standard solution.
-
Add 5 g of sodium chloride to the sample and shake to dissolve. This will increase the ionic strength and improve extraction efficiency.
-
-
Extraction:
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean glass flask.
-
Repeat the extraction step two more times with fresh 20 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator at room temperature.
-
-
Final Preparation:
-
Transfer the concentrated extract to a GC vial for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound in Fruit Juice
This protocol is a rapid and effective method for the extraction of MPP from a complex matrix like fruit juice.
Materials:
-
Fruit juice sample
-
Internal standard solution
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation:
-
Pipette 10 mL of the fruit juice sample into a 50 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to a vial for LC-MS/MS or GC-MS analysis.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Solid-Phase Extraction (SPE) of this compound from a urine sample.
Caption: Workflow for SPE of this compound from urine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Solid-phase extraction and liquid chromatographic determination of monophthalates and phthalide extracted from solution administration sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a QuEChERS-Based Gas Chromatography-Mass Spectrometry (GC-MS) Method for Analysis of Phthalate Esters in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalate metabolites concentrations in amniotic fluid and maternal urine: Cumulative exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Monopropyl Phthalate as a biomarker for phthalate exposure
Application Notes and Protocols for Researchers
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products, leading to ubiquitous human exposure. Due to their potential endocrine-disrupting properties and other adverse health effects, monitoring this exposure is of significant public health interest. Dipropyl phthalate (B1215562) (DPP) is one such compound, and its primary metabolite, monopropyl phthalate (mPrP), is a specific and reliable biomarker for assessing human exposure to DPP. This document provides detailed application notes and experimental protocols for the quantification of mPrP in human urine, a non-invasive matrix of choice for biomonitoring studies.
Principle
Upon exposure, DPP is rapidly metabolized in the body to mPrP. This monoester metabolite is then conjugated, primarily with glucuronic acid, and excreted in the urine. The quantification of urinary mPrP provides a direct measure of recent exposure to the parent compound, DPP. The analytical method of choice for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection of mPrP in complex biological matrices like urine.
Quantitative Data
The following tables summarize representative urinary concentrations of various phthalate monoesters from human biomonitoring studies. While specific data for this compound is limited in large-scale public surveys, the provided data for other common phthalate metabolites offer a comparative context for expected concentration ranges in the general population.
Table 1: Urinary Concentrations of Selected Phthalate Monoesters in Adult Populations
| Phthalate Metabolite | Geometric Mean (ng/mL) | 95th Percentile (ng/mL) | Population/Study Reference |
| Monoethyl Phthalate (MEP) | 179 | 3,750 | U.S. Adult Population[1][2] |
| Monobutyl Phthalate (MBP) | 16.6 | 294 | U.S. Adult Population[1][2] |
| Monobenzyl Phthalate (MBzP) | 7.1 | 137 | U.S. Adult Population[1][2] |
| Mono-2-ethylhexyl Phthalate (MEHP) | 6.6 | Not Reported | U.S. Adult Population[1] |
| Monomethyl Phthalate (MMP) | 4.5 | Not Reported | U.S. Adult Population[1] |
Table 2: Urinary Phthalate Metabolite Concentrations in Women
| Phthalate Metabolite | Geometric Mean (ng/mL) | Range (ng/mL) | Population/Study Reference |
| Monoethyl Phthalate (MEP) | 122 | 23.8 - 1090 | Adult Women (Pilot Study) |
| Monobutyl Phthalate (MBP) | 85.4 | 43 - 437 | Adult Women (Pilot Study) |
| Monobenzyl Phthalate (MBzP) | 37.2 | 12.4 - 186 | Adult Women (Pilot Study) |
| Mono-2-ethylhexyl Phthalate (MEHP) | 9.4 | 1.3 - 31.1 | Adult Women (Pilot Study) |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of mPrP in human urine samples.
1. Materials and Reagents
-
This compound (mPrP) analytical standard
-
Isotopically labeled internal standard (e.g., 13C4-mPrP)
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Formic acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)
-
Human urine samples (stored at -20°C or below)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean polypropylene (B1209903) tube.
-
Add the internal standard solution to each sample, calibrator, and quality control sample.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex briefly and incubate the samples at 37°C for 2 hours to deconjugate the glucuronidated metabolites.
-
After incubation, allow the samples to cool to room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact m/z values for the precursor and product ions should be optimized by infusing a standard solution of mPrP into the mass spectrometer. Based on the structure of mPrP (molecular weight: 208.2 g/mol ) and typical fragmentation of phthalate monoesters, the following transitions are proposed:
-
Precursor Ion [M-H]`: m/z 207.1
-
Product Ions: Common fragments for phthalate monoesters include the phthalic acid fragment (m/z 165.0) and the benzoate (B1203000) fragment (m/z 121.0).[3] A likely product ion for mPrP would result from the loss of the propyl group.
-
-
-
Proposed MRM Transitions for mPrP:
-
Quantifier: 207.1 > 121.0
-
Qualifier: 207.1 > 165.0
-
-
Internal Standard (e.g., 13C4-mPrP):
-
Precursor Ion: m/z 211.1
-
Product Ion: m/z 125.0
-
-
4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a weighting factor of 1/x to fit the calibration curve.
-
Quantify the concentration of mPrP in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Results are typically reported in ng/mL and can be adjusted for urinary creatinine (B1669602) concentration to account for urine dilution.
Visualizations
Signaling Pathway
Exposure to some phthalates, including dipropyl phthalate, has been shown to induce oxidative stress, which can lead to the activation of the Forkhead box O (FoxO) signaling pathway.[4] This pathway plays a crucial role in regulating cellular responses to stress, including apoptosis and cell cycle arrest.
Caption: FoxO Signaling Pathway Activation by DPP Exposure.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in urine.
Caption: Workflow for Urinary this compound Analysis.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forkhead Homeobox Type O Transcription Factors in the Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Assays Involving Phthalate Monoesters
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of polyvinyl chloride (PVC) products. Humans are ubiquitously exposed to phthalates, which can be metabolized into their corresponding monoester forms, the primary bioactive metabolites. While extensive research has focused on the in vitro effects of monoesters like Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) and Mono-n-butyl phthalate (MBP), data on short-chain monoesters such as Monopropyl Phthalate (MPP) is less common. Existing studies often indicate that short-chain phthalates (with one to three carbons in their side chain) exhibit low to no activity in many standard toxicological assays, including nuclear receptor binding and activation.[1][2]
These application notes provide an overview of the common in vitro assays used to characterize the potential endocrine-disrupting and cytotoxic effects of phthalate monoesters. The protocols detailed below are standard methods that can be applied to test any phthalate, including this compound, to assess its biological activity.
Key In Vitro Mechanisms & Assays
Phthalate monoesters are primarily investigated for their potential to act as endocrine-disrupting chemicals (EDCs). The key in vitro assays focus on cytotoxicity, interference with hormone signaling pathways, and effects on steroidogenesis.
Cytotoxicity Assessment
Before performing mechanistic assays, it is crucial to determine the cytotoxic concentration range of the test compound to ensure that observed effects are not merely a consequence of cell death.
-
Common Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and CCK-8 (Cell Counting Kit-8) assays are colorimetric methods used to assess cell viability.[3][4][5]
-
Principle: Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Nuclear Receptor Activation
Many phthalates exert their effects by interacting with nuclear receptors, which are transcription factors that regulate gene expression.[1]
-
Peroxisome Proliferator-Activated Receptors (PPARs): MEHP and other long-chain monoesters are known agonists of PPARα and PPARγ.[6][7][8] PPAR activation is linked to lipid metabolism, adipogenesis, and potential hepatocarcinogenesis.[1][6]
-
Androgen Receptor (AR) and Estrogen Receptor (ER): Some phthalates exhibit anti-androgenic or weak estrogenic/anti-estrogenic activity.[9][10][11]
-
Assay Type: Reporter gene assays, such as luciferase or β-galactosidase assays, in transfected cell lines are the gold standard for quantifying receptor activation or antagonism.[9][10]
Steroidogenesis Modulation
The human adrenocortical carcinoma cell line, NCI-H295R, is the standard model for assessing effects on steroidogenesis.[12][13] These cells express all the key enzymes necessary for the synthesis of corticosteroids and sex steroids (e.g., testosterone (B1683101) and estradiol).[12]
-
Principle: Cells are exposed to the test compound, and the medium is subsequently analyzed for changes in hormone levels.
-
Endpoints: Key hormones measured include progesterone, testosterone, and 17β-estradiol. Analysis is typically performed using ELISA or LC-MS.[13][14]
Data Presentation: Effects of Phthalate Monoesters
The following tables summarize quantitative data from in vitro studies on various phthalate monoesters. Note the general trend of decreasing potency with shorter alkyl chain length. Data for this compound (MPP) is largely absent, reflecting its low activity in these assays.
Table 1: PPAR Activation by Phthalate Monoesters
| Compound | Receptor | Species | Assay Cell Line | EC50 (µM) | Reference |
|---|---|---|---|---|---|
| MEHP | PPARα | Mouse | COS-1 | 0.6 | [6] |
| PPARα | Human | COS-1 | 3.2 | [6] | |
| PPARγ | Mouse | COS-1 | 10.1 | [6] | |
| PPARγ | Human | COS-1 | 6.2 | [6] | |
| Monobenzyl Phthalate (MBzP) | PPARα | Mouse | COS-1 | 21 | [6] |
| PPARα | Human | COS-1 | 30 | [6] | |
| PPARγ | Mouse/Human | COS-1 | 75-100 | [6] | |
| Mono-n-butyl Phthalate (MBP) | PPARs | - | - | No significant activation | [6] |
| This compound (MPP) | PPARα / PPARγ | Human | Scintillation Proximity | No interaction observed |[1] |
Table 2: Hormone Receptor Activity of Phthalate Monoesters
| Compound | Activity | Receptor | IC50 / EC50 (M) | Reference |
|---|---|---|---|---|
| Mono-n-butyl Phthalate (MBP) | Anti-androgenic | AR | 1.22 x 10⁻⁷ | [9][10] |
| Androgenic | AR | 1.13 x 10⁻⁵ | [9][10] | |
| Anti-thyroidal | TR | 2.77 x 10⁻⁶ | [9][10] | |
| MEHP | Anti-estrogenic | ER | 1.25 x 10⁻⁴ (125 µM) | [15][16][17] |
| | Anti-androgenic | AR | 7.36 x 10⁻⁴ (736 µM) |[15][16][17] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro toxicological profile of a compound like this compound.
Protocol: PPARγ Reporter Gene Assay
This protocol is designed to measure the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by a test compound.
Materials:
-
CHO-K1 (or similar) cell line.
-
Expression plasmid for human PPARγ.
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
Transfection reagent (e.g., Lipofectamine).
-
Opti-MEM or similar serum-free medium.
-
Complete growth medium (e.g., F-12K with 10% FBS).
-
Test compound (MPP) and positive control (Rosiglitazone).
-
Luciferase Assay System.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in a 96-well plate at a density of ~1.5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Exposure: Remove the transfection medium. Add fresh medium containing serial dilutions of MPP (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO), a positive control (e.g., Rosiglitazone), and a blank.
-
Incubation: Incubate the plate for another 24 hours.
-
Lysis & Luciferase Assay: Wash cells with PBS. Lyse the cells using the lysis buffer from the luciferase assay kit. Add the luciferase substrate to each well and immediately measure luminescence using a luminometer.
-
Data Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold-change in receptor activation. Plot the fold-change against the compound concentration to determine the EC50 value.
Protocol: H295R Steroidogenesis Assay (OECD TG 456, modified)
This protocol assesses the effect of a test compound on the production of testosterone and 17β-estradiol.
Materials:
-
NCI-H295R cell line (ATCC CRL-2128).
-
Complete culture medium: DMEM/F12 supplemented with bovine serum and supplements.
-
24-well cell culture plates.
-
Test compound (MPP), positive controls (e.g., Forskolin, Prochloraz, Fadrozole), and vehicle control (DMSO).
-
ELISA kits for testosterone and 17β-estradiol or access to LC-MS/MS.
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density of ~2.5 x 10⁵ cells/well in 1 mL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Medium Change: Remove the medium and replace it with fresh medium.
-
Compound Exposure: Add the test compound (MPP) and controls at various concentrations to the designated wells. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Incubate the plates for 48 hours.
-
Sample Collection: At the end of the exposure period, collect the cell culture medium from each well. Centrifuge to remove any cell debris and store the supernatant at -80°C until analysis.
-
Hormone Quantification: Measure the concentration of testosterone and estradiol (B170435) in the collected medium using validated ELISA kits or LC-MS/MS analysis, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean hormone concentration for each treatment group. Normalize the data to the vehicle control and express results as a percentage of control. Perform statistical analysis to determine significant changes.
Visualizing a Key Signaling Pathway
Phthalate monoesters are known to activate PPARs, which then heterodimerize with the Retinoid X Receptor (RXR) to modulate gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exposure to mono (2-ethylhexyl) phthalate facilitates apoptosis and pyroptosis of human endometrial microvascular endothelial cells through NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of mono-(2-ethylhexyl) phthalate on blastomere-derived embryonic stem cells and differentiating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 9. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for modulatory effects on steroidogenesis using the human H295R adrenocortical cell line: a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of Monopropyl Phthalate in Endocrine Disruptor Research
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics. Due to their ubiquitous presence in consumer products, including food packaging, personal care products, and medical devices, human exposure is widespread.[1] Di-n-propyl phthalate (B1215562) (DPP) is one such compound, which is metabolized in the body to its active monoester form, mono-n-propyl phthalate (mPrP). Phthalate monoesters are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems, potentially leading to adverse health outcomes, particularly concerning reproductive and developmental health.[2][3]
These application notes provide a comprehensive overview of the methodologies used to investigate the endocrine-disrupting effects of mPrP. Due to a scarcity of research specifically focused on monopropyl phthalate, this document leverages protocols and data from studies on its close structural analog, monobutyl phthalate (MBP), to provide a foundational framework for researchers. The primary mechanisms of action for many phthalate monoesters involve the disruption of steroidogenesis and interaction with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[4][5]
Key Mechanisms of Action
Phthalate monoesters like mPrP and MBP are known to exert their endocrine-disrupting effects through several mechanisms:
-
Inhibition of Steroidogenesis: A primary mechanism is the suppression of testosterone (B1683101) synthesis in testicular Leydig cells. This involves the downregulation of key genes and proteins in the steroidogenic pathway, such as the Steroidogenic Acute Regulatory (StAR) protein, which is responsible for the rate-limiting step of cholesterol transport into the mitochondria.[6][7]
-
Activation of Nuclear Receptors: Phthalates can act as ligands for nuclear receptors, particularly PPARs. The activation of PPARα and PPARγ can disrupt lipid metabolism and hormone synthesis in various tissues, including the liver and reproductive organs.[4][8][9][10]
-
Anti-Androgenic and Estrogenic Effects: While some phthalates do not bind directly to the androgen receptor, their interference with testosterone production leads to anti-androgenic effects.[11] Some metabolites may also exhibit weak estrogenic or anti-estrogenic activity, further disrupting the hormonal balance.[12][13]
Data Summary: Effects of Monobutyl Phthalate (MBP) on Steroidogenesis
The following tables summarize quantitative data from in vitro studies on MBP, which can serve as a reference for designing experiments with mPrP.
Table 1: Effect of MBP on Progesterone Production in Mouse Leydig Tumor Cells (MLTC-1)
| MBP Concentration | Progesterone Production (% of Control) | Statistical Significance |
| 10⁻⁹ M | No significant change | - |
| 10⁻⁸ M | No significant change | - |
| 10⁻⁷ M | ~130% | p < 0.05 |
| 10⁻⁶ M | ~132% | p < 0.05 |
Data adapted from studies showing a stimulatory effect of low-dose MBP on steroidogenesis.
Table 2: Effect of MBP on Steroidogenic Acute Regulatory (StAR) Protein Expression
| MBP Concentration | StAR mRNA Level (% of Control) | StAR Protein Level (% of Control) |
| 10⁻⁷ M | Increased | Increased |
| 10⁻⁶ M | Markedly Increased | Markedly Increased |
| 200 µM | Decreased | Decreased |
| 400 µM | Decreased | Decreased |
| 800 µM | Decreased | Decreased |
Data compiled from studies showing both stimulatory (low-dose) and inhibitory (high-dose) effects on StAR expression.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying phthalate monoesters like MBP and can be adapted for mPrP.
Protocol 1: In Vitro Steroidogenesis Assay using H295R Cells
The H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for assessing effects on steroidogenesis as it expresses most of the key enzymes required for hormone synthesis.
1. Cell Culture and Maintenance:
- Culture H295R cells in a complete medium of DMEM/F12 supplemented with 10% fetal bovine serum (FBS), 1% ITS+ (Insulin, Transferrin, Selenium), and 1% penicillin/streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 3-4 days or when they reach 80-90% confluency.
2. Exposure to mPrP:
- Seed H295R cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to attach for 24 hours.
- Prepare stock solutions of mPrP in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.
- Replace the culture medium with fresh medium containing various concentrations of mPrP (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
- Incubate the cells for 48 hours.
3. Hormone Quantification:
- After the incubation period, collect the cell culture supernatant.
- Quantify the concentrations of key steroid hormones (e.g., testosterone, estradiol, progesterone, and cortisol) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Normalize hormone concentrations to the total protein content of the cells in each well, determined using a BCA or Bradford protein assay.
4. Data Analysis:
- Calculate the mean and standard deviation for each treatment group.
- Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to determine significant differences between mPrP-treated groups and the vehicle control.
Protocol 2: PPARα/γ Transactivation Assay
This assay determines if mPrP can activate PPAR nuclear receptors using a reporter gene system.
1. Cell Line and Plasmids:
- Use a suitable cell line, such as COS-7 or HEK293T.
- Co-transfect cells with:
- An expression vector for human or mouse PPARα or PPARγ.
- A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
- A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
2. Transfection and Exposure:
- Seed cells in 96-well plates.
- Perform transfection using a lipid-based transfection reagent according to the manufacturer's protocol.
- After 24 hours, replace the medium with fresh medium containing various concentrations of mPrP, a known PPAR agonist (positive control, e.g., rosiglitazone (B1679542) for PPARγ), or vehicle control (DMSO).
- Incubate for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.
- Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase).
4. Data Analysis:
- Normalize the PPAR-driven luciferase activity to the control reporter activity.
- Express the results as fold induction relative to the vehicle control.
- Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: mPrP inhibits testosterone synthesis by downregulating StAR protein.
Experimental Workflow Diagram
Caption: Workflow for assessing mPrP's effects on steroidogenesis and nuclear receptors.
References
- 1. endocrinedisruption.org [endocrinedisruption.org]
- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Low concentrations mono-butyl phthalate stimulates steroidogenesis by facilitating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of monobutyl phthalate on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay [mdpi.com]
Monopropyl Phthalate: Applications in Toxicological Research
Introduction
Monopropyl phthalate (B1215562) (MPrP) is the primary monoester metabolite of the plasticizer di-n-propyl phthalate (DPP). While direct toxicological research on MPrP is limited, studies on its parent compound, DPP, provide significant insights into its potential effects, as the toxicity of many phthalate diesters is mediated by their monoester metabolites. This document details the applications of MPrP in toxicology studies, drawing primarily from research on DPP, and provides protocols for relevant experimental designs. The primary areas of toxicological concern for MPrP are developmental and reproductive toxicity.
Key Toxicological Applications
The primary application of MPrP in toxicology is in the study of developmental and reproductive effects. Research has focused on understanding its potential as an endocrine disruptor and its impact on fetal development.
Developmental Toxicity Assessment
-
In Vivo Rodent Models: MPrP, as the metabolite of DPP, has been investigated for its developmental toxicity in rat models. These studies are crucial for establishing No-Observed-Adverse-Effect Levels (NOAEL) and understanding the range of potential birth defects.
-
In Vivo Aquatic Models: Zebrafish embryos are a valuable model for screening the developmental toxicity of compounds like MPrP. They allow for the rapid assessment of morphological and developmental defects, particularly in craniofacial and skeletal structures.
Reproductive Toxicity Assessment
-
In Vitro Testicular Cell Models: Although direct evidence for MPrP is scarce, related phthalate monoesters are frequently studied using in vitro models of testicular cells, such as Sertoli and Leydig cells, to investigate effects on steroidogenesis and cell viability. One study noted that monopropyl phthalate did not inhibit follicle-stimulating hormone (FSH)-stimulated cyclic AMP (cAMP) accumulation in Sertoli cells, suggesting a potentially different or less potent mechanism of action compared to other phthalates in this specific pathway[1].
Quantitative Toxicological Data
The following tables summarize the key quantitative findings from toxicology studies on di-n-propyl phthalate, the parent compound of this compound.
Table 1: In Vivo Developmental Toxicity of Di-n-propyl Phthalate in Rats [2]
| Dose (g/kg/day, oral gavage) | Animal Model | Gestation Days of Exposure | Key Findings |
| 0.5 | Sprague-Dawley Rats | 6-20 | No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity. |
| 1.0 | Sprague-Dawley Rats | 6-20 | - Significantly increased percentage of fetuses with cervical and thoracic rudimentary ribs.- Delayed ossification of phalanges.- Statistically significant decrease in the anogenital distance of male fetuses. |
| 1.5 | Sprague-Dawley Rats | 6-20 | - Significantly reduced male and female fetal body weights.- Significantly increased percentage of fetuses with cervical and thoracic rudimentary ribs.- Delayed ossification of the hyoid, sternebrae, and phalanges.- Statistically significant decrease in the anogenital distance of male fetuses.- Malpositioned testes in a small number of male fetuses. |
Table 2: In Vivo Developmental Toxicity of Di-n-propyl Phthalate in Zebrafish [3]
| Concentration (mg/L) | Animal Model | Hours Post-Fertilization (hpf) of Exposure | Key Findings |
| 1 | Zebrafish (Danio rerio) | 6-96 | Induction of craniofacial developmental malformations. |
| 2 | Zebrafish (Danio rerio) | 6-96 | Dose-dependent increase in the severity of craniofacial defects. |
| 4 | Zebrafish (Danio rerio) | 6-96 | - Significant craniofacial developmental malformations, including shortening of the mandibular pharyngeal arches.- Down-regulation of chondrocyte-related genes. |
Experimental Protocols
In Vivo Developmental Toxicity Study in Rats
This protocol is based on the methodology described by Saillenfait et al. (2011).[2]
1. Animal Model and Husbandry:
- Use pregnant Sprague-Dawley rats.
- House animals individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Provide standard chow and water ad libitum.
2. Dosing Solution Preparation:
- Prepare di-n-propyl phthalate (DPP) solutions in olive oil as the vehicle.
- Prepare concentrations to achieve the desired doses (e.g., 0, 0.5, 1.0, 1.5 g/kg body weight) in a constant volume.
3. Administration:
- Administer the DPP solutions or vehicle control to pregnant dams daily by oral gavage from gestation day 6 to 20.
4. Maternal and Fetal Evaluation:
- Monitor maternal body weight and food consumption throughout the gestation period.
- On gestation day 21, euthanize the dams and perform a caesarean section.
- Record the number of implantations, resorptions, and live and dead fetuses.
- Examine live fetuses for external malformations.
- Measure fetal body weight and anogenital distance (for male fetuses).
- Process a subset of fetuses for skeletal examination (e.g., Alizarin Red S staining) to assess ossification and skeletal abnormalities.
- Process the remaining fetuses for visceral examination.
5. Statistical Analysis:
- Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare treated groups with the control group.
In Vivo Developmental Toxicity Study in Zebrafish Embryos
This protocol is a generalized procedure based on studies investigating phthalate toxicity in zebrafish.[3][4]
1. Zebrafish Husbandry and Embryo Collection:
- Maintain adult zebrafish (Danio rerio) in a recirculating system with standard water quality parameters and a 14:10 hour light/dark cycle.
- Collect freshly fertilized embryos following natural spawning.
2. Exposure Protocol:
- Select healthy, fertilized embryos and place them individually into wells of a multi-well plate.
- Prepare exposure solutions of di-n-propyl phthalate (DPP) in embryo medium at the desired concentrations (e.g., 0, 1, 2, 4 mg/L). A solvent control (e.g., DMSO) should also be included.
- Expose embryos to the test solutions from approximately 6 hours post-fertilization (hpf) to 96 hpf.
- Maintain the plates in an incubator at a constant temperature (e.g., 28.5°C).
- Renew the exposure solutions daily.
3. Endpoint Assessment:
- At specific time points (e.g., 24, 48, 72, 96 hpf), observe embryos under a stereomicroscope for mortality, hatching rate, and morphological abnormalities.
- At 96 hpf, specifically assess craniofacial development. This can be enhanced by staining.
4. Cartilage Staining (Alcian Blue):
- At 96 hpf, euthanize larvae and fix them in 4% paraformaldehyde (PFA).
- Bleach the larvae to remove pigmentation.
- Stain with Alcian blue solution to visualize cartilage structures.
- Destain and store in glycerol (B35011) for imaging and analysis of craniofacial cartilage morphology.
5. Gene Expression Analysis (Optional):
- At a designated time point, collect embryos for RNA extraction.
- Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to chondrogenesis and oxidative stress.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for DPP-Induced Toxicity in Zebrafish
Caption: Proposed mechanism of DPP-induced craniofacial defects in zebrafish.
General Experimental Workflow for Assessing Developmental Toxicity
Caption: General workflow for in vivo developmental toxicity studies.
Conclusion
While direct toxicological data on this compound is not extensive, studies on its parent compound, di-n-propyl phthalate, indicate a potential for developmental toxicity, particularly affecting skeletal and craniofacial development in rodent and aquatic models. The provided protocols offer a framework for researchers to investigate the toxicological properties of MPrP further. Future studies should focus on in vitro assays to directly assess the effects of MPrP on key toxicological endpoints such as steroidogenesis and to elucidate the specific molecular mechanisms underlying its observed in vivo toxicity.
References
- 1. Phthalate ester effects on rat Sertoli cell function in vitro: effects of phthalate side chain and age of animal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental toxic potential of di-n-propyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipropyl phthalate induces craniofacial chondrogenic defects in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical‐induced craniofacial anomalies caused by disruption of neural crest cell development in a zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Monopropyl Phthalate (MPP) on Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research: Extensive literature is available on the in vitro effects of various phthalate (B1215562) monoesters, particularly Mono(2-ethylhexyl) phthalate (MEHP) and Monobutyl phthalate (MBP). However, specific studies on Monopropyl Phthalate (MPP) are limited. The following protocols are based on established methodologies for studying phthalate toxicity and are recommended as a starting point for investigating the cellular effects of MPP. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers. Their monoester metabolites are considered the primary active toxicants and have been implicated as endocrine-disrupting chemicals (EDCs). These compounds can elicit a range of cellular effects, including cytotoxicity, apoptosis, oxidative stress, and modulation of gene expression. This document provides detailed protocols for investigating the in vitro effects of this compound (MPP) on various cell lines.
Recommended Cell Lines
The choice of cell line should be guided by the research question. Based on studies with other phthalates, the following cell lines are suggested for investigating the effects of MPP:
-
Liver Cells: Human liver cell lines such as HepG2 and L02 are relevant for studying metabolic effects and general cytotoxicity.
-
Reproductive Cells:
-
Testicular Cells: Mouse spermatogonia-derived GC-1 cells or Leydig cell lines (e.g., MA-10) can be used to investigate effects on male reproductive health.
-
Ovarian Cells: Human granulosa cell lines (e.g., KGN) are suitable for studying effects on female reproductive function.
-
Placental Cells: HTR-8/SVneo is a well-established cell line for examining developmental and reproductive toxicity.
-
-
Endocrine-Responsive Cells: H295R (human adrenocortical carcinoma) cells are a valuable model for studying steroidogenesis and endocrine disruption.
-
Cancer Cell Lines: Various cancer cell lines, such as MCF-7 (breast cancer), LNCaP (prostate cancer), and HeLa (cervical cancer), have been used to study the proliferative or anti-proliferative effects of phthalates.
-
Neuronal Cells: Cell lines like SH-SY5Y can be used to investigate potential neurotoxic effects.
Experimental Protocols
General Cell Culture and MPP Treatment
-
Cell Culture: Culture the selected cell line according to standard protocols, typically in a humidified incubator at 37°C with 5% CO2. Use the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MPP Stock Solution: Prepare a high-concentration stock solution of MPP (e.g., 100 mM) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of MPP by diluting the stock solution in the appropriate cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including a vehicle control (medium with solvent only).
-
Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach the desired confluency (usually 70-80%). Replace the medium with fresh medium containing the desired concentrations of MPP or the vehicle control. The concentration range for MPP should be determined by preliminary dose-response experiments, but a starting range of 1 µM to 500 µM is often used for phthalate monoesters. Incubation times can vary from 24 to 72 hours depending on the assay.
Cell Viability and Cytotoxicity Assays
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with MPP as described above.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. Neutral Red (NR) Uptake Assay
This assay assesses cell membrane integrity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Treat cells in a 96-well plate with MPP.
-
After incubation, remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the cells.
-
Measure the absorbance at 540 nm.
-
Express the results as a percentage of the control.
Apoptosis Assays
A. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Culture and treat cells with MPP in 6-well plates.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
B. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Seed cells in a white-walled 96-well plate and treat with MPP.
-
At the end of the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Express results as relative luminescence units (RLU) or fold change over control.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure changes in the mRNA levels of target genes.
-
Treat cells with MPP in 6-well plates.
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using a qPCR instrument with a suitable master mix (e.g., SYBR Green) and primers for your genes of interest (e.g., Bax, Bcl-2, p53, steroidogenic enzymes) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
Protein Expression Analysis by Western Blot
This method is used to detect and quantify specific proteins.
-
Treat cells with MPP in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, Bax, Bcl-2, p-p53).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of MPP on the Viability of HepG2 Cells (MTT Assay)
| MPP Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 50 | 85.3 ± 6.1 |
| 100 | 62.7 ± 5.5** |
| 250 | 41.2 ± 4.9 |
| 500 | 25.6 ± 3.7 |
| p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle Control |
Table 2: Apoptosis Induction by MPP in GC-1 Cells (Annexin V/PI Staining)
| MPP Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 100 | 88.4 ± 3.5 | 7.8 ± 1.2 | 3.8 ± 0.9 |
| 250 | 70.1 ± 4.2 | 18.9 ± 2.5 | 11.0 ± 1.8 |
| 500 | 45.6 ± 5.1 | 35.2 ± 3.8 | 19.2 ± 2.6*** |
| p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle Control for the respective cell population |
Table 3: Relative mRNA Expression of Apoptosis-Related Genes in L02 Cells Treated with MPP
| Gene | MPP Concentration (µM) | Fold Change vs. Control ± SD |
| Bax | 100 | 1.8 ± 0.2 |
| 250 | 3.5 ± 0.4 | |
| Bcl-2 | 100 | 0.7 ± 0.1 |
| 250 | 0.4 ± 0.08 | |
| p53 | 100 | 1.5 ± 0.3 |
| 250 | 2.8 ± 0.5 | |
| *p < 0.05, *p < 0.01 vs. Control |
Visualization of Pathways and Workflows
Experimental Workflow
Caption: General experimental workflow for investigating the effects of this compound (MPP) on cell lines.
Hypothesized Signaling Pathway for MPP-Induced Apoptosis
Caption: Hypothesized signaling pathways for MPP-induced apoptosis, based on known mechanisms of other phthalates.
Monopropyl Phthalate: Application Notes and Protocols for Laboratory Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and technical information for the use of Monopropyl Phthalate (B1215562) (MPP) as a reference standard in laboratory settings. MPP is the primary monoester metabolite of the plasticizer Dipropyl Phthalate (DPrP). As the active toxicant, accurate quantification of MPP in biological and environmental matrices is crucial for toxicological studies, human exposure assessment, and regulatory compliance.
Overview and Physicochemical Properties
Monopropyl Phthalate is formed in vivo through the hydrolysis of its parent diester, DPrP. It is a key biomarker for assessing exposure to DPrP. The use of a certified reference standard is essential for the accurate calibration of analytical instrumentation and the validation of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4376-19-6 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-(propoxycarbonyl)benzoic acid |
| Synonyms | Mono-n-propyl phthalate |
Synthesis of this compound Reference Standard
A common method for synthesizing monoalkyl phthalates is through the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. This process can be adapted for the preparation of a high-purity this compound reference standard.
Synthesis Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Phthalic anhydride
-
n-Propanol
-
Anhydrous Toluene (or another suitable water-carrying agent)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve phthalic anhydride in a minimal amount of anhydrous toluene.
-
Add a stoichiometric equivalent of n-propanol to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted phthalic anhydride and the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization to obtain the high-purity reference standard.
Caption: Synthesis workflow for this compound.
Analytical Methods
The accurate quantification of this compound in complex matrices such as urine, serum, and environmental samples is typically achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of phthalate monoesters. Derivatization is often employed to improve the volatility and chromatographic behavior of these polar compounds, although methods without derivatization have also been developed.[1]
This protocol involves enzymatic deconjugation, liquid-liquid extraction, derivatization, and GC-MS analysis.
Sample Preparation:
-
To 1 mL of urine sample in a glass tube, add a suitable internal standard (e.g., isotopically labeled MPP).
-
Add β-glucuronidase to deconjugate the glucuronidated metabolites. Incubate as required.
-
Acidify the sample with a suitable acid (e.g., hydrochloric acid).
-
Perform liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or a mixture of hexane and diethyl ether).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and perform derivatization (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA).[2]
-
Purify the derivatized extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) if necessary.[3]
-
Concentrate the final extract to a suitable volume for GC-MS analysis.
Caption: GC-MS sample preparation workflow for MPP analysis.
Instrumental Parameters (Example):
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data for GC-MS Analysis of Phthalate Monoesters (Analogous Compounds) [1][3]
| Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Precision (RSD %) |
| MEP | Urine | - | 0.5 ng/mL | 1-200 ng/mL | 86.3 - 119 | 0.6 - 6.1 |
| MBP | Urine | - | 1.0 ng/mL | 1-200 ng/mL | 86.3 - 119 | 0.6 - 6.1 |
| MMP | Standard | 0.049 ng | 0.15 ng | 0.15 - 100 ng | - | 1.4 - 5.4 |
| MEP | Standard | 0.036 ng | 0.11 ng | 0.11 - 100 ng | - | 1.4 - 5.4 |
Note: Data for Monoethyl Phthalate (MEP), Monobutyl Phthalate (MBP), and Monomethyl Phthalate (MMP) are provided as representative examples. Similar performance is expected for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of phthalate monoesters, often without the need for derivatization.[4]
This protocol involves enzymatic deconjugation (for urine), solid-phase extraction, and LC-MS/MS analysis.
Sample Preparation:
-
For urine samples, perform enzymatic deconjugation as described in the GC-MS protocol. For serum samples, proceed directly to the next step.
-
Add an internal standard (e.g., isotopically labeled MPP) to the sample.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
References
Troubleshooting & Optimization
Overcoming matrix effects in Monopropyl Phthalate analysis
Welcome to the technical support center for Monopropyl Phthalate (B1215562) (MPP) analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Monopropyl Phthalate (MPP) analysis?
A1: Matrix effects are the alteration of an analyte's signal response—either suppression or enhancement—due to other components present in the sample matrix.[1] In MPP analysis, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting molecules from complex biological samples (e.g., urine, plasma, tissue) can interfere with the ionization process of the target analyte.[2] This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity, ultimately affecting the reliability of experimental results.[1][2]
Q2: How can I determine if my MPP analysis is being affected by matrix effects?
A2: The most common method to diagnose matrix effects is to compare the analytical response of MPP in a pure solvent standard versus a matrix-matched standard.[1] A matrix-matched standard is prepared by spiking a known amount of MPP into a blank sample extract (a sample known to be free of your analyte).[1] A significant difference in the signal response between the two indicates the presence of matrix effects. A lower signal in the matrix-matched standard suggests ion suppression, while a higher signal points to ion enhancement.[1]
Q3: What is the difference between matrix effect compensation and minimization?
A3: Minimization involves reducing the impact of interfering components, typically through optimizing sample preparation (e.g., more effective cleanup), improving chromatographic separation, or adjusting MS parameters.[3] Compensation involves using calibration strategies to correct for the matrix effect without necessarily removing the interfering components. Common compensation techniques include the use of an isotope-labeled internal standard, matrix-matched calibration curves, or the standard addition method.[3]
Q4: My analysis is showing high background and "ghost peaks." Is this a matrix effect?
A4: While matrix components can contribute to a noisy baseline, high background and unexpected "ghost peaks" in phthalate analysis are often due to contamination from the laboratory environment.[4][5] Phthalates are ubiquitous in plastics, and contamination can arise from solvents, glassware, pipette tips, and even the mobile phase.[5][6][7] It is crucial to run solvent blanks and laboratory reagent blanks to assess contamination from your environment and equipment.[8] A specific issue in LC-MS is the appearance of 'ghost peaks' during gradient elution, which can be caused by trace amounts of phthalates in the mobile phase concentrating on the column and eluting as the solvent strength changes.[4]
Troubleshooting Guides
Issue 1: Signal Suppression (Reduced Analyte Response)
Signal suppression is a common matrix effect in LC-MS/MS where co-eluting matrix components compete with the analyte for ionization, reducing its signal intensity.
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with chemistries optimized to retain MPP while allowing interferences to pass through (or vice versa).
-
Liquid-Liquid Extraction (LLE): Optimize solvent choice and pH to selectively extract MPP from the sample matrix.
-
Dispersive Solid-Phase Extraction (d-SPE): Techniques like QuEChERS use a combination of salts and sorbents (e.g., C18, GCB) to effectively remove a wide range of interferences.[1]
-
-
Optimize Chromatography: Improve the separation between MPP and co-eluting matrix components.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Adjust Gradient Profile: Modify the mobile phase gradient to increase the resolution between the analyte peak and interfering peaks.
-
-
Sample Dilution: If the MPP concentration is high enough, simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C- or ²H-labeled MPP) is the ideal tool for compensation. Since it co-elutes with the native analyte and has nearly identical chemical properties, it will experience the same degree of signal suppression. By calculating the ratio of the analyte signal to the IS signal, the matrix effect is effectively normalized.[9][10]
Issue 2: Signal Enhancement (Increased Analyte Response)
Signal enhancement is more common in GC-MS and occurs when non-volatile matrix components coat active sites in the GC inlet or column, preventing the analyte from adsorbing or degrading.[1] This "analyte protectant" effect leads to more of the analyte reaching the detector, causing an artificially high signal.[1]
Troubleshooting Steps:
-
Perform Inlet Maintenance: Regularly replace the GC inlet liner and trim a small portion (10-15 cm) from the front of the analytical column to remove accumulated non-volatile residues.[1]
-
Use Matrix-Matched Calibrants: Since the matrix itself is causing the enhancement, preparing calibration standards in a blank matrix extract will ensure that both the calibrants and the samples experience the same effect, leading to accurate quantification.[11]
-
Add Analyte Protectants: If matrix-matched calibration is not feasible, add a mixture of "analyte protectants" to both the samples and the solvent-based calibrants. These compounds mimic the protective effect of the matrix, equalizing the response between standards and samples.
Issue 3: Persistent Phthalate Contamination
Contamination is a major challenge in trace-level phthalate analysis and can be mistaken for matrix effects or poor recovery.
Troubleshooting Steps:
-
Eliminate Plastic: Avoid all contact with plastic materials during sample collection, preparation, and analysis. Use scrupulously clean glassware, glass syringes, and stainless-steel components.[12]
-
Clean Glassware Rigorously: Wash all glassware with high-purity solvents (e.g., pesticide-grade acetone (B3395972) and hexane).[12] For persistent contamination, rinsing with 30% nitric acid followed by 2M NH₄OH can be effective.[5] Baking glassware at high temperatures can also help remove organic materials.[7]
-
Check Solvents and Reagents: Run a "solvent blank" for every solvent used in the procedure to ensure it is free from phthalate contamination.[8] Use the highest purity solvents available.[5] Consider installing an in-line filter or trap on your LC system to clean the mobile phase.[13]
-
Monitor the System: Periodically run "no injection" gradients and solvent blank injections to monitor for contamination originating from the autosampler, injector, or LC/GC system itself.[5]
Experimental Protocols & Data
Protocol: Generic Liquid-Liquid Extraction (LLE) for MPP in Aqueous Samples (e.g., Urine)
This protocol provides a general framework for extracting monoester phthalates. Optimization will be required for specific applications.
-
Sample Preparation:
-
To a 2 mL glass tube, add 1 mL of the aqueous sample (e.g., urine).
-
If analyzing for total MPP (conjugated and unconjugated), perform an enzymatic deconjugation step (e.g., using β-glucuronidase) following established methods.[9]
-
Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-MPP).
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a hexane:acetone mixture).[11][14]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at >3000 rcf for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer (typically the bottom layer if using dichloromethane) to a clean glass tube, avoiding the aqueous layer and any interfacial material.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (for LC-MS) or an appropriate solvent like cyclohexane (B81311) (for GC-MS).[8]
-
Vortex briefly and transfer the solution to an autosampler vial for analysis.
-
Quantitative Data Example: Method Performance for Monoester Phthalates in Urine
The following table summarizes typical performance data for an LC-MS method analyzing various monoester phthalates in urine, demonstrating expected recovery and reproducibility.
| Analyte | Limit of Determination (ng/mL) | Recovery at 100 ng/mL (%) | Between-Batch Reproducibility (% RSD) |
| Monobutyl Phthalate (MBP) | 10 | 70-85 | 8-17 |
| Monobenzyl Phthalate (MBeP) | 10 | 70-85 | 8-17 |
| Monocyclohexyl Phthalate (MCHP) | 10 | 70-85 | 8-17 |
| Monoethylhexyl Phthalate (MEHP) | 10 | 70-85 | 8-17 |
| Monoisodecyl Phthalate (MIDP) | 40 | 55 | 8-17 |
| Data adapted from a study on isotopically labelled monoester phthalates.[9] |
Visualizations
Figure 1: General workflow for MPP analysis and matrix effect mitigation.
Figure 2: Troubleshooting logic for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. cpsc.gov [cpsc.gov]
- 9. Determination of isotopically labelled monoesterphthalates in urine by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 12. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity for low-level Monopropyl Phthalate detection
Welcome to the technical support center for the analysis of Monopropyl Phthalate (B1215562) (MPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of low-level MPP detection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Background or Blank Contamination
-
Question: My blank samples show significant peaks for Monopropyl Phthalate. What are the potential sources of this contamination and how can I minimize them?
-
Answer: Background contamination is a common issue in phthalate analysis due to their ubiquitous presence in laboratory environments.[1][2][3] Potential sources include plastic labware (pipette tips, centrifuge tubes), solvents, glassware, and even personal care products used by lab personnel.[3] To minimize contamination:
-
Use Glassware Exclusively: Avoid all plastic materials where possible. Use glass pipettes, syringes, and containers.[1]
-
Rigorous Glassware Cleaning: Wash glassware with a laboratory-grade detergent, rinse with tap water, followed by deionized water, and then solvent rinse with acetone (B3395972) and hexane.[1][3] Finally, bake glassware at a high temperature to remove any residual organic materials.[2]
-
High-Purity Solvents: Use pesticide-grade or equivalent high-purity solvents. Test solvents for phthalate contamination by concentrating a large volume and analyzing it.[3]
-
Dedicated Equipment: If possible, dedicate a set of glassware and equipment solely for phthalate analysis.[3]
-
Personal Care Products: Analysts should avoid using lotions, cosmetics, and other personal care products before and during sample preparation.[3]
-
Run Solvent Blanks: Regularly run solvent blanks between samples to monitor for any carryover in the analytical instrument.[3]
-
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio
-
Question: I am struggling to detect low levels of MPP in my samples. How can I improve the sensitivity of my method?
-
Answer: Improving sensitivity for low-level MPP detection often involves optimizing both sample preparation and instrumental analysis.
-
Sample Concentration: Concentrate your sample extract to a smaller volume before analysis. Techniques like solid-phase extraction (SPE) can effectively concentrate analytes from a large sample volume.[4][5] Nitrogen evaporation is a common final step to reduce the solvent volume.[6][7]
-
Instrument Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers superior sensitivity compared to gas chromatography-mass spectrometry (GC-MS) for phthalate metabolites.[7][8][9] Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry can further enhance sensitivity and reduce run times.[10]
-
Mass Spectrometry Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS.[5][8][11] These modes are significantly more sensitive than full scan mode as they focus on specific mass-to-charge ratios for your analyte.
-
Derivatization: For GC-MS analysis, derivatization of monoalkyl phthalates can improve their volatility and thermal stability, leading to better chromatographic peak shapes and increased sensitivity.[12] However, modern GC-MS methods are also being developed to analyze these compounds without derivatization.[11][13]
-
Issue 3: Matrix Effects Leading to Inaccurate Quantification
-
Question: My recovery of MPP varies significantly between different sample types. How can I mitigate matrix effects?
-
Answer: Matrix effects, caused by co-eluting substances from the sample matrix that enhance or suppress the analyte signal, are a major challenge in quantitative analysis.[14][15][16]
-
Isotopically Labeled Internal Standards: The most effective way to compensate for matrix effects is to use an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MPP).[15][16] This standard is added to the sample at the beginning of the preparation process and will experience the same matrix effects as the native analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[15] This helps to ensure that the calibration curve is affected by the matrix in the same way as the unknown samples.
-
Sample Cleanup: Employ thorough sample cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[4][5][17]
-
Chromatographic Separation: Optimize your chromatographic method to separate MPP from co-eluting matrix components. This can involve adjusting the mobile phase gradient in LC or the temperature program in GC.[8][18]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most sensitive method for detecting this compound?
-
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the analysis of phthalate metabolites like MPP.[7][8][9][19] The use of Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity.[5]
-
-
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
-
A2: While derivatization can improve the chromatographic behavior and sensitivity of polar and thermally labile phthalate metabolites, recent studies have demonstrated successful GC-MS analysis of monophthalates without this step.[11][13] The choice to derivatize depends on the specific requirements of the assay and the instrumentation available.
-
-
Q3: How can I choose the right sample preparation technique?
-
A3: The choice of sample preparation technique depends on the sample matrix and the required level of sensitivity.
-
Liquid-Liquid Extraction (LLE): A classic and effective method, particularly for liquid samples like beverages.[6]
-
Solid-Phase Extraction (SPE): Highly versatile and effective for cleaning up complex matrices like urine and blood, and for concentrating analytes from large volume samples like drinking water.[4][5][17]
-
-
-
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for MPP analysis?
-
A4: The LODs and LOQs are highly method-dependent. However, with modern instrumentation, very low detection limits can be achieved. For example, LC-MS/MS methods can achieve LODs in the sub-ng/mL (ppb) range for phthalate metabolites in biological matrices.[4] GC-MS/MS methods have also reported LODs in the low ng/L (ppt) range for phthalates in beverage samples.[6]
-
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples (Adapted from[4])
-
Sample Pre-treatment: Take 200 µL of the urine sample.
-
Enzymatic Deconjugation: Add β-glucuronidase to hydrolyze the conjugated MPP metabolites.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing sequentially with 2 mL of methanol (B129727) and 2 mL of water.
-
Sample Loading: Load the deconjugated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.5 mL of water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.
2. GC-MS/MS Analysis of Phthalates in Non-Alcoholic Beverages (Adapted from[6])
-
Extraction: Perform liquid-liquid extraction using n-hexane as the extraction solvent.
-
Drying: Dry the n-hexane extract with anhydrous sodium sulfate.
-
Concentration: Evaporate the extract to near dryness using a rotary evaporator followed by a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 1 mL of n-hexane.
-
Filtration: Filter the sample through a 0.22 µm PTFE filter.
-
GC-MS/MS Analysis: Inject 1 µL of the prepared sample into the GC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Analytical Method Performance for Phthalate Metabolites
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS/MS | Non-alcoholic beverages | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | [6] |
| LC-MS/MS | Human Urine | Not specified | 0.3 ng/mL for MMP, MEP, MBzP | [4] |
| GC-HRMS | Human Urine | 0.05 - 0.1 µg/L | Not specified | [9] |
| HPLC-MS/MS | Human Urine | 0.1 - 0.2 µg/L | Not specified | [9] |
Table 2: Recovery Rates for Phthalates in Spiked Samples
| Method | Matrix | Analyte | Recovery (%) | Reference |
| QuEChERS-GC/MS | Wheat | 14 PAEs | 84.8 - 120.3 | [14] |
| LC-MS/MS | Various environmental | DMP, DEHP, DiDP | 70 - 98 | [16] |
| GC-MS/MS | Non-alcoholic beverages | 10 Phthalates | 91.5 - 118.1 | [6] |
Visualizations
Caption: General experimental workflow for MPP analysis.
Caption: Troubleshooting logic for MPP analysis.
References
- 1. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fses.oregonstate.edu [fses.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. gcms.cz [gcms.cz]
- 19. s4science.at [s4science.at]
Monopropyl Phthalate sample storage and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of monopropyl phthalate (B1215562) (MPP).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for monopropyl phthalate samples?
A1: To ensure the stability of this compound samples, they should be stored in a cool, dry, and dark environment. The recommended storage temperature is at or below 4°C.[1][2][3] Containers should be tightly sealed and made of a material that does not leach plasticizers, such as glass.[1][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[5][6] This process involves the cleavage of the ester bond, leading to the formation of phthalic acid and propanol. The rate of hydrolysis is significantly influenced by pH and temperature.[6] Biodegradation by microorganisms is another important degradation route, where esterase enzymes play a key role in breaking down the compound.[5][7][8]
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to hydrolysis under both acidic and basic conditions. Phthalate esters generally show increased hydrolysis rates below pH 5 and above pH 7.[9] The hydrolysis of the ester is catalyzed by both H+ and OH- ions. Therefore, maintaining a neutral pH is crucial for minimizing degradation during storage and analysis.
Q4: Can this compound degrade upon exposure to light?
A4: Yes, photolytic degradation can occur. While specific data for this compound is limited, studies on other phthalates have shown that they can degrade upon exposure to UV light.[10][11] Therefore, it is recommended to protect MPP samples from light by using amber-colored containers or storing them in the dark.
Q5: Is this compound susceptible to oxidative degradation?
A5: Oxidative degradation is a potential degradation pathway for phthalates.[12] While hydrolysis is often the primary concern, exposure to oxidizing agents can also lead to the breakdown of the molecule. Studies on other phthalates have shown that oxidative processes can contribute to their degradation.[13][14][15][16]
Troubleshooting Guides
Issue 1: Inconsistent analytical results for this compound samples over time.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Verify Storage Conditions: Ensure samples are stored at ≤ 4°C in tightly sealed, appropriate containers (e.g., amber glass vials) and protected from light. 2. pH Control: Check the pH of the sample matrix. If it is not neutral, consider adjusting it to minimize hydrolysis. 3. Re-analysis of a Fresh Sample: Analyze a freshly prepared standard or a newly opened sample to establish a baseline. |
| Contamination | 1. Check for Plasticizer Contamination: Phthalates are common contaminants from plastic labware.[17] Use glassware for all sample handling and solvent storage. 2. Solvent Purity: Ensure that all solvents used are of high purity and free from phthalate contamination. Run a solvent blank to check for interfering peaks. |
| Analytical Method Variability | 1. Method Validation: Confirm that the analytical method has been properly validated for specificity, linearity, accuracy, and precision.[2][18] 2. System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. |
Issue 2: Appearance of unknown peaks in the chromatogram of a this compound sample.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Identify Degradants: The primary degradation product of MPP via hydrolysis is phthalic acid. Compare the retention time of the unknown peak with a phthalic acid standard. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and aid in their identification. |
| Matrix Effects | 1. Analyze a Matrix Blank: Inject a sample of the matrix without the analyte to see if the unknown peak is present. 2. Sample Clean-up: If matrix interference is suspected, consider implementing a sample clean-up step, such as solid-phase extraction (SPE). |
| Contamination | 1. Review Sample Handling: Trace the sample preparation steps to identify potential sources of contamination from labware, solvents, or the environment. |
Quantitative Data Summary
Table 1: Factors Influencing Phthalate Ester Degradation
| Factor | Effect on Stability | Recommendations | References |
| Temperature | Increased temperature accelerates hydrolysis and biodegradation. | Store samples at ≤ 4°C. For long-term storage, consider -20°C or -70°C. | [5][9][19] |
| pH | Hydrolysis is accelerated under acidic (<5) and basic (>7) conditions. | Maintain samples at a neutral pH. | [9] |
| Light | UV exposure can lead to photodegradation. | Store samples in amber containers or in the dark. | [10][11] |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen) for long-term storage if oxidation is a concern. | [12] |
| Microbial Contamination | Can lead to enzymatic degradation. | Use sterile containers and consider filtration for aqueous samples. | [5][20] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Neutralize the solution with 0.1 N sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 4 hours).
-
Neutralize the solution with 0.1 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a solid state or as a solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC-UV or GC-MS).
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Protocol 2: HPLC-UV Method for Stability Indicating Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid to control pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity by demonstrating that degradation products do not interfere with the quantification of the parent compound.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for this compound stability assessment.
Caption: Potential degradation pathway of this compound.
References
- 1. Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Stability Testing | PDF | Shelf Life | Chemicals [scribd.com]
- 5. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH control with phthalate buffers on hot-water extraction of hemicelluloses from spruce wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C11H12O4 | CID 100503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation of phthalate esters in floor dust at elevated relative humidity - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monopropyl Phthalate Contamination in Laboratory Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of Monopropyl Phthalate (B1215562) (MPP) contamination in laboratory experiments.
Understanding Monopropyl Phthalate Contamination
This compound (MPP) is a primary metabolite of Dipropyl Phthalate (DPrP). In laboratory settings, the presence of MPP as a contaminant is most often the result of the hydrolysis of a parent DPrP contamination. Therefore, troubleshooting efforts should focus on identifying and eliminating sources of DPrP. Phthalates, including DPrP, are ubiquitous plasticizers used to impart flexibility and durability to plastics, making them a common background contaminant in laboratory environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPP) and why is it a concern in my experiments?
A1: this compound (MPP) is the hydrolytic metabolite of Dipropyl Phthalate (DPrP), a compound used as a plasticizer. Its presence in your experiment, especially in sensitive analyses like mass spectrometry, can interfere with results, leading to false positives or inaccurate quantification of target analytes. The contamination likely originates from DPrP leaching from laboratory materials, which then breaks down into MPP.
Q2: What are the primary sources of Dipropyl Phthalate (DPrP) contamination in a lab?
A2: DPrP, the precursor to MPP, can leach from a wide variety of common laboratory items. Key sources include:
-
Plastics: Particularly items made from polyvinyl chloride (PVC). This includes tubing, some types of gloves, and plastic containers. While polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally safer alternatives, they are not always entirely free of phthalates.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. It is crucial to test all solvents and reagents for phthalate content.
-
Laboratory Consumables: Pipette tips, plastic vials and caps, filters, and sealing films (like Parafilm®) are significant potential sources of contamination.
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents that contain phthalates.
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, flooring, and furniture. These airborne particles can settle on surfaces and contaminate samples.
-
Instrumentation: Components within analytical instruments, such as tubing, seals, and O-rings in HPLC or GC systems, can be sources of phthalate leaching.
Q3: Can my choice of laboratory gloves contribute to DPrP/MPP contamination?
A3: Yes, disposable gloves are a significant potential source of phthalate contamination. Polyvinyl chloride (PVC) or vinyl gloves often contain high levels of phthalate plasticizers that can easily leach into solvents or onto samples upon contact. Nitrile and latex gloves are generally considered safer alternatives for trace-level phthalate analysis as they contain significantly lower or negligible amounts of these compounds.
Q4: How can I minimize contamination from solvents and reagents?
A4: Whenever possible, use solvents that are specifically tested and certified as "phthalate-free." To verify the purity of your solvents, you can concentrate a large volume (e.g., 100 mL) down to a smaller volume (e.g., 1 mL) using a gentle stream of high-purity nitrogen in a scrupulously clean glass container and then analyze the concentrate by GC-MS or LC-MS/MS.
Troubleshooting Guide: High this compound Background
If you are experiencing persistent MPP background in your analytical runs, follow this troubleshooting guide to identify and eliminate the source of the contamination.
Step 1: Isolate the Source - System vs. Sample Preparation
-
Run a solvent blank: Inject the solvent you are using for your final sample resuspension directly into the instrument. If the MPP peak is present, the contamination may be in your solvent, mobile phase, or the instrument itself.
-
Run a method blank: Process a "sample" containing only the extraction and sample preparation solvents through the entire experimental workflow. If MPP is detected here, the contamination is likely being introduced during sample preparation (e.g., from pipette tips, collection tubes, or glassware).
Step 2: Investigate and Remediate
Based on the results from Step 1, focus your investigation on the likely source.
| Potential Source | Remediation Steps |
| Solvents/Reagents | Test a new bottle or a different lot of the solvent. Use solvents specifically designated as "phthalate-free" or "for mass spectrometry." |
| Mobile Phase (LC-MS) | Prepare fresh mobile phase using phthalate-free solvents and additives. Use glass bottles for mobile phase reservoirs. |
| Instrumentation | Flush the system extensively with clean solvent. Check for and replace any PVC tubing with PEEK or stainless steel. Inspect and clean the injection port and ion source. |
| Lab Consumables | Switch to polypropylene or glass pipette tips and centrifuge tubes. Use vials with PTFE-lined caps. Avoid using plastic sealing films. |
| Glassware | Implement a rigorous glassware cleaning protocol (see Experimental Protocols section). Dedicate a set of glassware specifically for phthalate analysis. |
| Lab Environment | Prepare samples in a clean, designated area, away from potential sources of airborne phthalates. Keep samples covered whenever possible. |
Quantitative Data on Phthalate Leaching
| Laboratory Consumable | Phthalate | Maximum Leaching Level (µg/cm²) |
| Plastic Syringes | DBP | Not specified, but identified as a definite source |
| Pipette Tips | DEHP | 0.36 |
| Plastic Filter Holders (PTFE) | DBP | 2.49 |
| Sealing Film (Parafilm®) | DEHP | 0.50 |
Data sourced from studies on general phthalate contamination and should be considered illustrative for DPrP.[1][2][3]
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare glassware with minimal background phthalate contamination.
Materials:
-
Phosphate-free laboratory detergent
-
Deionized (DI) water
-
HPLC-grade Acetone (B3395972)
-
HPLC-grade Hexane (B92381)
-
High-temperature oven (capable of reaching 400°C)
-
Aluminum foil (rinsed with hexane)
Procedure:
-
Initial Wash: Manually wash glassware with a phosphate-free laboratory detergent and hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water at least three times.
-
Deionized Water Rinse: Rinse a minimum of three times with deionized water.
-
Acetone Rinse: Rinse with HPLC-grade acetone to remove residual water and organic contaminants.
-
Hexane Rinse: Perform a final rinse with HPLC-grade hexane to remove any remaining non-polar compounds.
-
Drying and Baking: Allow the glassware to air dry in a dust-free environment. For the highest purity, bake the glassware in an oven at 400°C for at least 4 hours. Note: Do not bake volumetric glassware.
-
Storage: After cooling, immediately cover the openings of the glassware with hexane-rinsed aluminum foil and store in a clean, enclosed cabinet.[2]
Protocol 2: Analysis of Dipropyl Phthalate (DPrP) and this compound (MPP) by GC-MS
Objective: To provide a general procedure for the detection and quantification of DPrP and MPP in a liquid sample.
Materials and Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
DB-5ms capillary column (or equivalent)
-
Helium carrier gas
-
Hexane (phthalate-free)
-
DPrP and MPP analytical standards
-
Internal standard (e.g., Benzyl Benzoate or a deuterated phthalate)
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample in a clean glass tube, add an appropriate amount of internal standard.
-
Add 2 mL of hexane, cap the tube with a PTFE-lined cap, and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass autosampler vial.
GC-MS Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
For DPrP: Monitor characteristic ions (e.g., m/z 149, 207, 250).
-
For MPP: Monitor characteristic ions (e.g., m/z 149, 194).
-
Note: Specific ions should be confirmed by analyzing pure standards.
-
Calibration: Prepare a series of calibration standards of DPrP and MPP in hexane, each containing the internal standard at a constant concentration. Run the standards to generate a calibration curve from which the concentration of the analytes in the samples can be determined.
Visualizations
Caption: A logical workflow for troubleshooting high this compound (MPP) background.
Caption: Hydrolysis of Dipropyl Phthalate (DPrP) to this compound (MPP).
References
Monopropyl Phthalate Quantification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Monopropyl Phthalate (B1215562) (MPP).
Frequently Asked Questions (FAQs)
Q1: I am observing a significant peak at the expected retention time of Monopropyl Phthalate (MPP) in my blank samples. What is the likely cause and how can I resolve this?
A1: Background contamination is a frequent issue in phthalate analysis due to their ubiquitous presence in laboratory environments.[1][2] Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][2] It is crucial to test all solvents and reagents for phthalate contamination before use.
-
Laboratory Consumables: Plastic items such as pipette tips, vials, tubing (especially PVC), and gloves can leach phthalates into your samples.[1] Whenever possible, use glassware and avoid plastic consumables. If plastics are unavoidable, prefer polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE).
-
Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from building materials, furniture, and equipment.[1][2] Keep samples, standards, and solvent reservoirs covered to minimize exposure.
-
Instrumentation: Components within your analytical instrument, such as solvent lines, seals, and pump components in an HPLC, or the injection port of a gas chromatograph, can be sources of phthalate contamination.[1]
To mitigate background contamination:
-
Use Phthalate-Free Consumables: Source certified phthalate-free vials, pipette tips, and other necessary labware.
-
Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware, which may include rinsing with high-purity solvents known to be free of phthalates.
-
Run Solvent Blanks: Regularly inject solvent blanks to monitor for contamination from the solvent, instrument, or environment.
-
Dedicated Equipment: If feasible, dedicate a set of glassware and other equipment solely for phthalate analysis.[1]
-
Clean Instrument Components: Regularly clean instrument parts that come into contact with the sample or mobile phase, such as the GC injection port liner or the MS ion source.[1]
Q2: My MPP peak shape is poor (e.g., tailing or fronting) in my chromatogram. What are the potential causes and solutions?
A2: Poor peak shape can arise from several factors related to the sample, the chromatographic column, or the instrument settings.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Column Contamination or Degradation: Active sites on a contaminated or old column can cause peak tailing. Condition or replace the column.
-
Inappropriate Solvent: Injecting a sample in a solvent that is much stronger than the mobile phase (in HPLC) or has a very different polarity can distort peak shape. If possible, dissolve the sample in the initial mobile phase.
-
Incorrect GC Inlet Temperature: For GC-MS analysis, an injector temperature that is too low can cause slow volatilization and peak tailing, while a temperature that is too high can cause degradation and distorted peaks. Optimize the injector temperature.
-
Dead Volume: Leaks or improper connections in the system can create dead volume, leading to peak broadening and tailing. Check all fittings and connections.
Q3: I am experiencing low recovery of MPP from my samples. What are the common reasons for this?
A3: Low recovery can be attributed to issues in the sample preparation or analytical stages.
-
Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for your sample matrix. Re-evaluate the extraction solvent, pH, and procedure. For solid-phase extraction (SPE), ensure the sorbent is appropriate for MPP and that the elution solvent is strong enough to desorb the analyte completely.
-
Analyte Degradation: MPP can be susceptible to degradation under certain conditions. Ensure the stability of your samples and standards by storing them properly, typically at low temperatures and protected from light.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of MPP in the mass spectrometer, leading to ion suppression and apparently low recovery.[3] See the dedicated FAQ on matrix effects below.
-
Adsorption: MPP may adsorb to the surfaces of glassware or plasticware. Silanizing glassware can help to reduce active sites for adsorption.
Q4: How can I address and compensate for matrix effects in my MPP quantification?
A4: Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a significant challenge in mass spectrometry-based quantification.[3][4]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Isotope Dilution: Use a stable isotope-labeled internal standard for MPP. This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the native analyte.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby minimizing matrix effects. However, ensure that the diluted concentration of MPP is still above the limit of quantification.
-
Improved Sample Cleanup: Enhance your sample preparation procedure to more effectively remove interfering matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.
-
Sample Preparation (General Liquid Samples):
-
To 5 mL of the liquid sample, add a suitable internal standard (e.g., an isotope-labeled MPP standard).
-
Perform a liquid-liquid extraction with 5 mL of a phthalate-free organic solvent (e.g., n-hexane or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrumental Parameters:
-
GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5MS) is commonly used for phthalate analysis.[2]
-
Injection: Pulsed splitless injection is often preferred to enhance sensitivity.
-
Oven Temperature Program: A typical program might start at 60-80°C, ramp up to 220°C, and then ramp at a slower rate to a final temperature of around 300-320°C.[2]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
-
Data Analysis:
-
Identify MPP based on its retention time and the presence of characteristic ions.
-
Quantify MPP by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
This protocol provides a general framework for HPLC-based quantification of MPP.
-
Sample Preparation:
-
Sample preparation methods similar to those for GC-MS can be used.
-
Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumental Parameters:
-
HPLC Column: A C18 or Phenyl-Hexyl column is commonly used for phthalate analysis in reversed-phase mode.[2]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase (e.g., water with a buffer like ammonium (B1175870) acetate) and increasing the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
-
Detection:
-
-
Data Analysis:
-
Identify MPP by its retention time.
-
Quantify using an external or internal standard calibration curve based on peak area.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of phthalate monoesters, which can serve as a starting point for method development for this compound.
Table 1: Example GC-MS Quantitative Parameters for Phthalate Monoesters
| Parameter | Mono-methyl phthalate (MMP) | Mono-ethyl phthalate (MEP) | Mono-n-butyl phthalate (MnBP) | Reference |
| Limit of Detection (LOD) | 0.049 ng (on-column) | 0.036 ng (on-column) | 0.038 ng (on-column) | [7] |
| Limit of Quantification (LOQ) | 0.16 ng (on-column) | 0.12 ng (on-column) | 0.13 ng (on-column) | [7] |
| Linearity Range | 0.15 - 100 ng | 0.11 - 100 ng | 0.11 - 100 ng | [7] |
| Coefficient of Determination (r²) | > 0.98 | > 0.98 | > 0.98 | [7] |
Table 2: Example HPLC-MS/MS Quantitative Parameters for Phthalate Monoesters in Urine
| Parameter | Mono-methyl phthalate (MMP) | Mono-ethyl phthalate (MEP) | Mono-butyl phthalate (MBP) | Reference |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.3 ng/mL | 1.0 ng/mL | [1] |
| Recovery | ~70% | ~85% | ~95-105% | [1] |
| Linearity Range | 0.3 - 200 ng/mL | 0.3 - 200 ng/mL | 1 - 200 ng/mL | [1] |
| Coefficient of Determination (r) | > 0.99 | > 0.99 | > 0.99 | [1] |
Table 3: Characteristic Mass-to-Charge Ratios (m/z) for Phthalate Metabolites in Mass Spectrometry
| Ion Description | Typical m/z Value | Relevance | Reference |
| Deprotonated benzoate (B1203000) ion | 121.0295 | Common fragment for all phthalate metabolites. | [8] |
| Deprotonated o-phthalic anhydride (B1165640) ion | 147.0088 | Common fragment for most 1,2-benzenedicarboxylic monoesters. | [8] |
| [M-H-R]⁻ | 165.0193 | Characteristic fragment for phthalate carboxylate metabolites. | [8] |
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: General experimental workflow for MPP quantification.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. opus.govst.edu [opus.govst.edu]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monopropyl Phthalate Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of monopropyl phthalate (B1215562).
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of monopropyl phthalate and what are its common adducts in ESI-MS?
A1: The molecular formula for this compound is C₁₁H₁₂O₄, with a monoisotopic mass of 208.0736 g/mol .[1][2] In electrospray ionization mass spectrometry (ESI-MS), you can expect to see several common adducts. In positive ion mode, look for the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. Phthalates can also form dimers, such as [2M+H]⁺, [2M+Na]⁺, or [2M+NH₄]⁺, especially at higher concentrations.[3]
Q2: What are the primary sources of phthalate contamination in a laboratory setting?
A2: Phthalates are ubiquitous plasticizers and can be introduced from numerous sources within the laboratory.[4][5][6] Common culprits include:
-
Laboratory Consumables: Plastic pipette tips, centrifuge tubes, vials, and gloves can leach phthalates into your samples and solvents.
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. Water from purification systems with plastic components is also a potential source.
-
Laboratory Environment: Phthalates can be present in laboratory air from flooring, paints, and plastic components of equipment. These can settle on surfaces and contaminate samples.
-
Instrumentation: Plastic tubing (especially PVC), seals, and pump components within the LC or GC system can be a continuous source of background contamination.[3]
Q3: How can I minimize phthalate contamination from my solvents and mobile phase?
A3: To minimize contamination from solvents and mobile phases, it is crucial to use high-purity, LC-MS grade solvents.[3] Whenever possible, use freshly opened bottles of solvents. Avoid using plastic containers for storing aqueous mobile phases; glass bottles are recommended.[3] It is also good practice to prepare mobile phases fresh daily to prevent the leaching of contaminants over time.
Q4: What are the characteristic fragment ions of this compound in GC-MS?
A4: In electron ionization (EI) GC-MS, this compound exhibits a characteristic fragmentation pattern. The most abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 149. This ion corresponds to the phthalic anhydride (B1165640) fragment. Another significant fragment ion is often seen at m/z 104.[1]
Troubleshooting Guides
This section provides systematic approaches to identifying and eliminating sources of background noise in your this compound analysis.
Systematic Troubleshooting of High Background Noise
If you are experiencing high background noise, a logical, step-wise approach is necessary to isolate the source of the contamination.
Troubleshooting Workflow for High Background Noise
References
- 1. This compound | C11H12O4 | CID 100503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Phthalates and how to get rid of them! - Chromatography Forum [chromforum.org]
Technical Support Center: Method Development for Monopropyl Phthalate (MPrP) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining analytical methods for the detection and quantification of Monopropyl Phthalate (B1215562) (MPrP) in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of MPrP.
Question: Why am I observing a high background signal or contamination with MPrP in my blank samples?
Answer: Phthalate contamination is a common laboratory issue due to their ubiquitous presence in plastics and other materials.[1][2][3] Potential sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1]
-
Sample Collection and Storage Containers: Plastic containers can leach MPrP into the sample.
-
Laboratory Equipment: Tubing, pipette tips, and other plastic components in analytical instruments can be a source of contamination.[4]
-
Laboratory Air: Phthalates can be present in laboratory air and adsorb onto surfaces.[2][3]
Troubleshooting Steps:
-
Solvent and Reagent Blanks: Analyze all solvents and reagents used in the sample preparation process to identify sources of contamination.
-
Glassware: Use scrupulously clean glassware for all sample preparation steps.[4] Where possible, bake glassware at a high temperature to remove organic contaminants.
-
Minimize Plastics: Avoid the use of plastic containers and labware wherever possible.[4] If unavoidable, pre-rinse with a solvent confirmed to be free of phthalates.
-
Instrument Contamination: A "trap" column installed between the solvent pump and the autosampler can help retain phthalates originating from the HPLC system.[5][6]
-
Syringe Contamination: For GC-MS, absorption of phthalates from the laboratory air onto the outer wall of the syringe needle can be a significant source of contamination.[2] Special injection techniques, such as cleaning the needle in the injector prior to splitless injection, can help minimize this.[2]
Question: I am experiencing low recovery of MPrP after sample preparation. What are the possible causes and solutions?
Answer: Low recovery of MPrP can be attributed to several factors during the sample preparation, particularly with Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Troubleshooting Solid-Phase Extraction (SPE):
-
Inappropriate Sorbent: The chosen SPE sorbent may not be optimal for retaining MPrP from the specific sample matrix.
-
Suboptimal pH: The pH of the sample may not be ideal for the efficient binding of MPrP to the sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb MPrP completely from the sorbent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte.
Troubleshooting Liquid-Liquid Extraction (LLE):
-
Incorrect Solvent Polarity: The extraction solvent may not have the appropriate polarity to efficiently partition MPrP from the sample matrix.
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete extraction.
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery.
Solutions:
-
Method Optimization: Systematically optimize SPE parameters including sorbent type, sample pH, wash steps, and elution solvent composition and volume.
-
Internal Standards: Utilize an isotopically labeled internal standard for MPrP to correct for recovery losses during sample preparation and analysis.[7][8]
-
LLE Optimization: For LLE, experiment with different extraction solvents and adjust the pH of the aqueous phase to optimize partitioning. To break emulsions, adding salt or centrifuging at a higher speed can be effective.[9]
Question: My chromatographic peak for MPrP is showing tailing or is poorly resolved. How can I improve the peak shape?
Answer: Poor peak shape can be caused by issues with the analytical column, the mobile phase, or interactions with the analytical system.
Troubleshooting Steps:
-
Column Health: Ensure the analytical column is not degraded or contaminated. A guard column can help protect the analytical column from matrix components.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of MPrP and its interaction with the stationary phase. Adjusting the pH may improve peak shape.
-
Mobile Phase Composition: Optimize the organic solvent composition and gradient profile in reversed-phase LC to achieve better separation and peak shape.
-
System Contamination: Active sites in the injector or transfer lines can cause peak tailing. Cleaning the system may be necessary.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.[10]
Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and are caused by co-eluting matrix components that interfere with the ionization of the analyte.[11][12]
Mitigation Strategies:
-
Improve Sample Cleanup: Enhance the sample preparation procedure to more effectively remove interfering matrix components. This may involve using a more selective SPE sorbent or adding a clean-up step.[11]
-
Chromatographic Separation: Optimize the chromatographic method to separate MPrP from the interfering matrix components. This could involve trying a different stationary phase or modifying the mobile phase gradient.[12]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their effect on the ionization of MPrP.[12][13] However, this may compromise the limit of detection.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[14][15]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.[7][16]
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the determination of MPrP in complex matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of MPrP and other phthalate metabolites.[17][18] It offers high sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in biological and environmental samples.[17] Gas chromatography-mass spectrometry (GC-MS) is also used, but often requires a derivatization step to improve the volatility of the analytes.[19][20]
Q2: What type of sample preparation is recommended for analyzing MPrP in urine?
A2: For urine samples, an enzymatic hydrolysis step using β-glucuronidase is typically required to cleave the glucuronide conjugates of MPrP, followed by solid-phase extraction (SPE) for sample clean-up and concentration.[7][21][22] Automated SPE systems can improve throughput and reproducibility.[7][21]
Q3: How can I prepare serum or plasma samples for MPrP analysis?
A3: Similar to urine, serum and plasma samples often require enzymatic hydrolysis to measure total MPrP.[8][23] A protein precipitation step is also necessary to remove proteins that can interfere with the analysis. This is typically followed by SPE for sample cleanup.[23][24]
Q4: What are the typical validation parameters for a method analyzing MPrP?
A4: A robust analytical method for MPrP should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and recovery.[9][14] The specificity of the method should also be assessed to ensure that there are no interferences from other components in the matrix.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of phthalate metabolites, including those similar to MPrP, in complex matrices.
Table 1: LC-MS/MS Method Performance for Phthalate Metabolites in Human Urine
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [18] |
| LOD | 0.85–5.33 ng/mL | [17] |
| LOQ | 0.3 - 1 ng/mL | [18] |
| Intra-day Precision (RSD%) | 1.74 - 14.24% | [17] |
| Inter-day Precision (RSD%) | < 15% | [18] |
| Recovery | 81.84 - 125.32% | [17] |
Table 2: GC-MS/MS Method Performance for Phthalates in Non-Alcoholic Beverages
| Parameter | Result | Reference |
| Linearity (r²) | > 0.996 | [9] |
| LOD | 0.5 - 1.0 ng/L | [9] |
| LOQ | 1.5 - 3.0 ng/L | [9] |
| Repeatability (RSDr%) | 2.7 - 9.1% | [9] |
| Within-lab Reproducibility (RSDwr%) | 3.4 - 14.3% | [9] |
| Trueness | 91.5 - 118.1% | [9] |
Experimental Protocols
Protocol 1: Determination of MPrP in Human Urine by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of phthalate metabolites in urine.[7][17][21]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing isotopically labeled MPrP.
-
Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH to approximately 6.5.
-
Add β-glucuronidase enzyme and incubate at 37°C for at least 90 minutes to deconjugate the MPrP glucuronide.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the MPrP with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ions for MPrP and its internal standard.
-
-
Protocol 2: Determination of MPrP in Serum by LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of phthalate metabolites in serum.[8][23][24]
-
Sample Preparation:
-
To 1 mL of serum, add an internal standard solution.
-
Add a solution to denature proteins (e.g., phosphoric acid) and vortex.[8]
-
Adjust the pH with a buffer and add β-glucuronidase for deconjugation, then incubate.
-
-
Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as described for urine (Protocol 1, Step 2).
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS analysis procedure as described for urine (Protocol 1, Step 3).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 5. sciex.com [sciex.com]
- 6. s4science.at [s4science.at]
- 7. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a multiclass method to quantify phthalates, pharmaceuticals, and personal care products in river water using ultra‐high performance liquid chromatography coupled with quadrupole hybrid Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a multiclass method to quantify phthalates, pharmaceuticals, and personal care products in river water using ultra-high performance liquid chromatography coupled with quadrupole hybrid Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of three phthalate metabolites in human urine using on-line solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [Determination of phthalate ester metabolites in urine by solid-phase extraction and gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Addressing analytical variability in Monopropyl Phthalate measurements
Welcome to the technical support center for Monopropyl Phthalate (B1215562) (MPP) analysis. This resource is designed for researchers, scientists, and drug development professionals to address analytical variability and troubleshoot common issues encountered during the quantification of Monopropyl Phthalate and other phthalates.
Troubleshooting Guides
Analytical variability in this compound measurements often stems from contamination and issues with chromatographic analysis. Phthalates are ubiquitous plasticizers, making them common laboratory contaminants that can lead to inaccurate and unreliable results.[1][2] This guide provides systematic steps to identify and mitigate these challenges.
Table 1: Troubleshooting High Background and Contamination
| Issue | Potential Cause | Recommended Solution |
| High background or persistent phthalate peaks in blank samples | Contamination from solvents, reagents, or water. | Use high-purity (e.g., HPLC or LC-MS grade) solvents and freshly purified water (e.g., from a Milli-Q® system). Test new bottles of solvent for phthalate content before use.[1][3] |
| Contamination from laboratory environment and equipment. | Avoid using plastic materials wherever possible. Use scrupulously cleaned glassware, baked at a high temperature to remove organic residues.[1][4] Clean work surfaces regularly. Absorption of airborne phthalates on the outer wall of syringe needles can be a significant source of contamination.[5] | |
| Contamination from sample preparation steps. | Use phthalate-free pipette tips and avoid Parafilm, which is a known source of phthalate leaching.[1] If using Solid Phase Extraction (SPE), run a blank through the cartridge to check for contamination from the sorbent material or housing.[1][6] | |
| Random, non-reproducible phthalate peaks | Sporadic contamination during sample handling. | Evaluate the entire sample handling workflow for potential sources of contamination. Ensure consistent and clean techniques are used for every sample. |
| Carryover from high-concentration samples | Adsorption of phthalates onto instrument components (injector, column, transfer lines). | Implement rigorous cleaning procedures for the injector and syringe.[1] For GC-MS, regularly inspect and replace the injector liner.[1] After analyzing a high-concentration sample, perform a column bake-out (GC-MS) or a mobile phase flush with a high-organic content solvent (LC-MS).[1] |
Table 2: Troubleshooting Chromatographic Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet or on the analytical column interacting with the analyte. | Use a fresh, deactivated injector liner or trim the front end of the column (10-20 cm).[7] |
| Column contamination or degradation. | Condition the column according to the manufacturer's instructions. If tailing persists, consider replacing the column.[7] | |
| Mismatch between sample solvent and mobile phase polarity (LC-MS). | Dissolve the sample in a solvent that is compatible with the initial mobile phase composition.[7] | |
| Peak Fronting | Sample overload. | Dilute the sample to a concentration within the linear range of the detector.[7] |
| Poor Peak Shape for All Analytes | Issues with the chromatographic system. | Check for leaks in fittings, as they can create dead volumes.[7] A void at the head of the column can also cause peak distortion for all analytes.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory?
A1: Phthalates are widespread in laboratory environments. Common sources include plastic labware (e.g., pipette tips, containers), solvents, reagents, water, Parafilm, and even airborne particles from building materials or personal care products.[1][3][8] It is crucial to use high-purity chemicals and phthalate-free lab consumables to minimize background contamination.[1]
Q2: How can I effectively clean my glassware to remove phthalate contamination?
A2: To minimize phthalate contamination, wash glassware with a suitable detergent, followed by rinsing with high-purity water and then a high-purity solvent. Finally, bake the glassware in an oven at a high temperature (e.g., 150°C for at least one hour) to remove any residual organic contaminants.[9]
Q3: What type of blank samples should I run to identify the source of contamination?
A3: A systematic approach using different types of blanks is recommended:
-
Solvent Blank: Injecting a high-purity solvent directly can help determine if the solvent, transfer lines, or the instrument itself are contaminated.[1]
-
System Blank: A blank injection without any solvent can help identify contamination in the carrier gas/mobile phase lines or the injector.[1]
-
Vial Blank: Analyzing a solvent stored in a sample vial with a cap and septum can pinpoint contamination from these components.[1]
-
Laboratory Reagent Blank (LRB): An aliquot of solvents treated exactly as a sample (exposed to all glassware and apparatus) helps assess contamination from the overall laboratory environment and procedure.[10]
Q4: Which analytical technique is best for this compound analysis?
A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and widely used techniques for the analysis of phthalates.[11][12] LC-MS/MS has gained popularity for its ability to analyze a wider range of compounds, including polar, semivolatile, and thermally labile ones, often with minimal sample preparation.[11][13] The choice of technique may depend on the specific sample matrix and the required sensitivity.
Q5: How can I mitigate matrix effects in LC-MS/MS analysis?
A5: Matrix effects, such as ion suppression or enhancement, can be a significant issue in LC-MS/MS analysis of complex samples.[11] Strategies to minimize matrix effects include:
-
Sufficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) can help remove interfering matrix components.[6]
-
Dilution: Simple dilution of the sample extract can often reduce matrix effects to negligible levels.[11]
-
Use of Internal Standards: Isotope-labeled internal standards that co-elute with the analyte can compensate for matrix effects.
Experimental Protocols
Protocol 1: General Sample Preparation for Water Samples
This protocol provides a general framework for the extraction of this compound from water samples using Liquid-Liquid Extraction (LLE).
Materials:
-
High-purity water
-
Extraction solvent (e.g., dichloromethane, hexane) of high purity[2]
-
Glassware, pre-cleaned and baked
-
Sodium sulfate (B86663) (anhydrous), baked to remove organic contaminants
-
Concentrator tube
Procedure:
-
Collect the water sample in a pre-cleaned glass container.
-
Transfer a known volume (e.g., 500 mL) of the water sample to a separatory funnel.
-
Add a known amount of a suitable internal standard.
-
Add the extraction solvent (e.g., 50 mL of dichloromethane) to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Combine the organic extracts.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Standard Operating Procedure for GC-MS Analysis
This protocol is based on standard methods for phthalate analysis, such as those used by the CPSC.[10]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for phthalate analysis (e.g., DB-5MS)[12]
GC-MS Conditions (Example):
-
Injector Temperature: 250°C (can be optimized)
-
Injection Mode: Splitless[10]
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp to 200°C at 15°C/min
-
Ramp to 280°C at 5°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification[12]
Calibration:
-
Prepare a series of calibration standards containing the target phthalates and an internal standard in a suitable solvent (e.g., cyclohexane).[10]
-
A minimum of four calibration standards should be used to establish the calibration curve.[10]
-
The concentration of the internal standard should be consistent across all standards and samples.[10]
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical decision tree for troubleshooting analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Monopropyl Phthalate Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Monopropyl Phthalate (B1215562) (MPP) is crucial for safety assessment and quality control. This guide provides an objective comparison of the three principal analytical techniques for MPP determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an optimal method depends on factors such as required sensitivity, sample matrix complexity, and analytical throughput.
While specific validation data for Monopropyl Phthalate is not extensively published, the analytical behavior of MPP is closely related to other short-chain phthalate monoesters like Monoethyl Phthalate (MEP) and Monobutyl Phthalate (MBP). The performance data presented in this guide is based on validated methods for these analogous compounds, providing a strong basis for methodological comparison.
Quantitative Performance Comparison
The validation of an analytical method is paramount for ensuring reliable and reproducible results. The following tables summarize key performance indicators for HPLC-UV, GC-MS, and LC-MS/MS based on data from studies on analogous short-chain phthalate monoesters.
Table 1: Comparison of Method Validation Parameters for the Analysis of Short-Chain Phthalate Monoesters.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥0.999[1] | >0.98[2] - >0.999[3] | >0.99[4] |
| Limit of Detection (LOD) | ~0.5 µg/mL[5] | 0.036 - 0.049 ng (on-column)[2] | ~1 ng/mL[6] |
| Limit of Quantification (LOQ) | <0.64 µg/mL[1] | 1.5 - 3.0 ng/L[7] | ~1 ppb (µg/L)[4][8] |
| Accuracy (Recovery %) | 94.8% - 99.6%[1] | 94.9% - 105.6%[3] | 91.5% - 118.1%[7] |
| Precision (RSD %) | ≤6.2%[1] | ≤4.06%[3] | 3.4% - 14.3%[7] |
Table 2: Summary of Key Characteristics of Each Analytical Method.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation based on polarity, highly selective detection by mass transitions. |
| Sample Volatility | Not required. | Required. Derivatization may be necessary for polar analytes. | Not required. |
| Derivatization | Not required. | Often required for phthalate monoesters to improve volatility and peak shape, though methods without derivatization exist.[2] | Not required. |
| Sensitivity | Lower. | High. | Very High. |
| Selectivity | Lower, prone to matrix interference. | High, especially in Selected Ion Monitoring (SIM) mode. | Very High, due to Multiple Reaction Monitoring (MRM). |
| Throughput | Moderate. | Moderate to High. | High. |
| Cost | Lower. | Moderate. | Higher. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and analysis using HPLC-UV, GC-MS, and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common technique for the cleanup and concentration of phthalate monoesters from aqueous samples.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile (B52724) or methanol.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC, or a volatile solvent for GC).
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Analytical Method Protocols
This method is suitable for screening and quantification at higher concentration levels.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[9] An acidic modifier like 0.1% formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 230 nm.[1]
-
Quantification: External standard calibration curve prepared in the mobile phase.
Recent advancements have enabled the direct analysis of some phthalate monoesters without derivatization, simplifying the workflow.[2]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at 190°C.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for MPP would need to be determined (likely including m/z 149, a common phthalate fragment).
-
-
Quantification: Internal or external standard calibration.
Caption: General workflow for the GC-MS analysis of this compound.
This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A typical gradient would start at a low percentage of B, ramping up to a high percentage to elute the analyte.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate monoesters.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for MPP would need to be optimized. For analogous monoesters, the deprotonated molecule [M-H]⁻ is often the precursor ion.
-
-
Quantification: Isotope dilution internal standard calibration is recommended for highest accuracy.
Conclusion
The choice between HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective method suitable for routine analysis where high sensitivity is not required.
-
GC-MS offers a good balance of sensitivity and selectivity. While derivatization can add a step to sample preparation, newer methods may circumvent this.[2]
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level analysis in complex biological or environmental matrices.[4][8]
For drug development and research applications where low-level detection and high accuracy are critical, LC-MS/MS is the recommended method . For quality control of raw materials or finished products where MPP concentrations are expected to be higher, HPLC-UV or GC-MS may be sufficient and more economical alternatives . Proper method validation is essential regardless of the chosen technique to ensure data of high quality and reliability.
References
- 1. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. opus.govst.edu [opus.govst.edu]
A Comparative Analysis of Monopropyl Phthalate and Monoethyl Phthalate Toxicity for Researchers and Drug Development Professionals
An objective comparison of the toxicological profiles of Monopropyl Phthalate (B1215562) (MPrP) and Monoethyl Phthalate (MEP), supported by available experimental data, reveals significant data gaps for MPrP, hindering a direct and comprehensive toxicity assessment against the more extensively studied MEP. This guide synthesizes the current scientific understanding of their respective toxicities, providing researchers, scientists, and drug development professionals with a concise overview of existing data, experimental methodologies, and known signaling pathways.
Executive Summary
Monoethyl Phthalate (MEP), a primary metabolite of the widely used diethyl phthalate (DEP), has been the subject of numerous toxicological studies. These investigations have linked MEP to reproductive and developmental toxicity, and it is recognized as an endocrine-disrupting chemical. In contrast, Monopropyl Phthalate (MPrP), the monoester metabolite of di-n-propyl phthalate (DnPP), remains significantly understudied. The scarcity of publicly available, peer-reviewed data on the specific toxicological endpoints for MPrP presents a considerable challenge in performing a direct quantitative comparison with MEP. This report summarizes the available data for both compounds, emphasizing the existing knowledge on MEP and highlighting the critical need for further research into the potential hazards of MPrP.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the cytotoxicity, genotoxicity, and reproductive toxicity of MEP. Due to the limited availability of specific experimental data for MPrP in the public domain, a direct quantitative comparison is not feasible at this time.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Monoethyl Phthalate (MEP) | Human lung cells (Calu-3) | Not specified | IC50 (168h) | 106 µM | [1] |
| This compound (MPrP) | Not Available | Not Available | Not Available | Data not available |
Table 2: Comparative Genotoxicity Data
| Compound | Test System | Assay | Key Findings | Citation |
| Monoethyl Phthalate (MEP) | Human Sperm | Neutral Comet Assay | Associated with increased DNA damage (comet extent). | [2][3] |
| This compound (MPrP) | Not Available | Not Available | Data not available |
Table 3: Comparative Reproductive & Endocrine Disruption Data
| Compound | Species/System | Endpoint | Key Findings | Citation |
| Monoethyl Phthalate (MEP) | Human infants (boys) | Hormone levels | Correlated with lower androgen activity and reduced Leydig cell function. | [4][5] |
| Chinese men | Sperm parameters | Associated with reduced sperm motility. | [6] | |
| In vitro (Yeast assay) | Receptor activity | Exhibited anti-estrogenic (IC50 = 125 µM) and anti-androgenic (IC50 = 736 µM) effects. No agonistic activity observed. | [7] | |
| This compound (MPrP) | Not Available | Not Available | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for cytotoxicity and genotoxicity assessment.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., MEP or MPrP) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.
Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the extent of DNA damage.
General Procedure (Alkaline Comet Assay):
-
Cell Preparation: Prepare a single-cell suspension from control and treated samples.
-
Slide Preparation: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail moment).
Reproductive Toxicity Assessment: OECD Test Guideline 421
The OECD Test Guideline 421 for Reproduction/Developmental Toxicity Screening Test is designed to provide initial information on the potential effects of a test substance on reproductive performance and offspring development.
General Procedure:
-
Animal Selection: Typically uses rats.
-
Dosing: The test substance is administered to both male and female animals at several dose levels for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Mating: Animals are paired for mating.
-
Observation: Animals are observed for clinical signs of toxicity, effects on mating behavior, fertility, gestation length, parturition, and maternal behavior.
-
Offspring Assessment: Pups are examined for viability, growth, and any developmental abnormalities. Anogenital distance and nipple retention in male pups are key endpoints for endocrine disruption.
-
Necropsy: Parent animals and offspring are subjected to a gross necropsy, and reproductive organs are examined histopathologically.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity is determined.
Signaling Pathways and Molecular Mechanisms
The endocrine-disrupting effects of phthalates are often mediated through their interaction with nuclear receptors and modulation of hormone signaling pathways.
Monoethyl Phthalate (MEP)
-
Anti-androgenic and Anti-estrogenic Activity: In vitro studies have demonstrated that MEP can act as an antagonist to both the androgen receptor (AR) and the estrogen receptor (ER), without showing agonistic effects[7]. This interference with hormone receptor function is a key mechanism of its endocrine-disrupting properties.
-
Impact on Leydig Cell Function: Studies in infants have shown a correlation between MEP exposure and markers of reduced Leydig cell function, which is crucial for testosterone (B1683101) production[4][5].
Caption: MEP's endocrine-disrupting mechanisms.
General Phthalate Monoester Signaling
While specific data for MPrP is lacking, phthalate monoesters, in general, are known to interact with various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The relationship between environmental exposures to phthalates and DNA damage in human sperm using the neutral comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Possible impact of phthalates on infant reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Monopropyl Phthalate Detection Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Monopropyl Phthalate (B1215562) (MPrP), a metabolite of the widely used plasticizer dipropyl phthalate, is critical for toxicological studies and human exposure assessment. This guide provides a comparative overview of common analytical techniques for MPrP detection, supported by experimental data from peer-reviewed studies. We delve into the methodologies of established chromatographic techniques and explore the potential of emerging sensor-based methods.
Comparative Analysis of Detection Techniques
The selection of an appropriate analytical method for MPrP detection depends on factors such as the required sensitivity, sample matrix, throughput, and cost. The following table summarizes the performance of key techniques based on published data for short-chain monoalkyl phthalates, which are structurally similar to MPrP.
| Technique | Principle | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Urine, Water, Consumer Products | 0.029 - 0.049 ng (on-column)[1] | 0.087 - 0.15 ng (on-column)[1] | High sensitivity and specificity, well-established methods. | Often requires derivatization for polar metabolites, potential for sample contamination.[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by tandem mass spectrometry for high selectivity. | Urine, Beverages, Food | 0.3 - 1 ng/mL[2] | 0.3 - 1 ng/mL[2] | High sensitivity and selectivity, suitable for polar and non-volatile compounds without derivatization.[3] | Matrix effects can suppress or enhance ionization, higher instrument cost. |
| Electrochemical Sensors | Measurement of changes in electrical properties (e.g., impedance, current) upon analyte binding. | Aqueous solutions | 2.5 x 10⁻⁹ mol/L (for DBP)[4] | Not always reported | Rapid, portable, and low-cost.[5] | Susceptible to interference from other compounds, may have lower selectivity than chromatographic methods.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. Below are representative protocols for the detection of phthalate metabolites using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites
This protocol is adapted from a method developed for the determination of polar and thermally unstable phthalate metabolites without a derivatization step.[1]
a) Sample Preparation (Urine):
-
Enzymatic Deconjugation: To 1 mL of urine, add a β-glucuronidase/sulfatase solution to hydrolyze conjugated metabolites. Incubate at 37°C for 90 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the phthalate monoesters with a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent (e.g., methanol).
b) GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[7]
-
Column: A fused-silica capillary column, such as a 5% diphenyl/95% dimethyl siloxane column (30 m x 0.25 mm i.d., 0.5 µm film thickness).[8]
-
Injection: 2 µL of the prepared sample is injected in splitless mode.[1]
-
Injector Temperature: Optimized at 190°C to prevent thermal degradation of monoalkyl phthalates.[1]
-
Oven Temperature Program: Start at an initial temperature and ramp up to a final temperature to achieve separation of the analytes.
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions for MPrP.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phthalate Metabolites
This protocol is a generalized procedure based on methods for the analysis of phthalate monoesters in biological and liquid samples.[2][3][9]
a) Sample Preparation (Urine/Beverages):
-
Dilution: For urine samples, a simple dilution with water or a suitable buffer is often sufficient. For beverage samples, a dilution with methanol may be performed.[9]
-
Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitates and filter the supernatant through a 0.22 µm filter to remove particulates.[9]
-
Internal Standard Spiking: Add an isotope-labeled internal standard of MPrP to the sample to correct for matrix effects and variations in instrument response.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph: An Agilent 1260 RRLC HPLC system or equivalent.[7]
-
Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size) maintained at 40 °C.[3]
-
Mobile Phase: A gradient elution using two solvents, typically water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro Micro LC-MS-MS system).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phthalate monoesters.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion of MPrP to one or more product ions.
Workflow and Process Visualization
To illustrate the logical flow of a typical analytical project for MPrP detection, the following diagrams outline the key stages from sample collection to data analysis.
Caption: General experimental workflow for the detection of Monopropyl Phthalate (MPrP).
Caption: Logical relationship for selecting an MPrP detection method based on research goals.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electrochemical sensor based on magnetic graphene oxide@gold nanoparticles-molecular imprinted polymers for determination of dibutyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in application of sensors for determination of phthalate esters [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s4science.at [s4science.at]
Comparative Analysis of Monopropyl Phthalate: A Review of Metabolism, Toxicity, and Research Methodologies Across Species
A notable scarcity of direct scientific data on monopropyl phthalate (B1215562) (MPrP) necessitates a comparative analysis informed by closely related and well-studied phthalate monoesters. This guide synthesizes the available information on the metabolism and toxicity of short-chain phthalates to provide a predictive framework for understanding the potential behavior of MPrP in different species. Researchers, scientists, and drug development professionals can utilize this information to inform future studies and risk assessments.
While data specific to MPrP is limited, the general principles of phthalate metabolism and toxicology offer valuable insights. Phthalate diesters are typically hydrolyzed to their corresponding monoesters, which are considered the primary toxic metabolites.[1] These monoesters can then undergo further oxidative metabolism before being excreted, primarily in the urine.[2][3][4] Significant species-specific differences in metabolism and toxicity have been observed for various phthalates, underscoring the importance of cautious extrapolation of data across species.[5]
Metabolism and Toxicokinetics: An Overview
Phthalate esters are generally well-absorbed orally and rapidly metabolized.[3] The initial step involves the hydrolysis of one of the ester linkages, catalyzed by non-specific esterases in the gut and other tissues, to form the monoester metabolite.[6][7] For di-n-propyl phthalate (DnPP), this initial metabolite would be monopropyl phthalate (MPrP).
Subsequent metabolism of the monoester can involve oxidation of the alkyl side chain and/or glucuronidation of the carboxylic acid group.[3][8] Marked species differences exist in these metabolic pathways. For instance, primates, including humans, are more capable of glucuronidating monoester metabolites compared to rats, which tend to rely more on oxidative metabolism.[3] This difference in metabolic handling can significantly influence the toxicokinetics and, consequently, the toxicity of a given phthalate.
Due to the lack of direct data for MPrP, a comparative look at the well-studied mono-n-butyl phthalate (MnBP), the metabolite of di-n-butyl phthalate (DBP), can provide a useful surrogate for understanding potential species differences.
Comparative Toxicokinetics of Mono-n-butyl Phthalate (MnBP)
| Parameter | Human | Rat | Mouse |
| Primary Route of Elimination | Urinary excretion of MnBP and its glucuronide and oxidative metabolites | Urinary excretion of MnBP and its oxidative metabolites | Urinary excretion of MnBP and its metabolites |
| Major Urinary Metabolites | MnBP, Mono-3-hydroxy-n-butyl phthalate (3OH-MnBP), 3-carboxy-mono-propyl phthalate (3cx-MPP)[9] | MnBP and various oxidative metabolites | MnBP and oxidative metabolites[10] |
| Elimination Half-life of MnBP | Approximately 1.9 ± 0.5 hours[9] | Data not readily available | Data not readily available |
This table summarizes general findings and should be interpreted with caution as specific experimental conditions can influence results.
Toxicological Profile: Focus on Reproductive and Developmental Effects
The primary toxicological concerns associated with many phthalates are reproductive and developmental effects, particularly in males.[5][11] These effects are often mediated by the monoester metabolite and can include testicular atrophy, reduced sperm production, and malformations of the reproductive tract.[5] The developing organism, especially during the prenatal period, is particularly sensitive to these effects.[5]
While no direct studies on the reproductive and developmental toxicity of MPrP were identified, studies on its parent compound, DnPP, in rats suggest a potential for developmental toxicity. The spectrum of effects observed with other short-chain phthalates like DBP provides a basis for concern. In rats, in utero exposure to DBP can lead to a "phthalate syndrome" in male offspring, characterized by a range of reproductive abnormalities.[5]
Comparative Reproductive and Developmental Toxicity of Short-Chain Phthalates
| Species | Key Findings for Short-Chain Phthalates (e.g., DBP/MnBP) |
| Human | Epidemiological studies have suggested associations between exposure to certain phthalates and adverse reproductive outcomes, but direct causality is difficult to establish.[5] |
| Rat | Considered a sensitive species. In utero exposure to DBP induces testicular toxicity, including Leydig cell aggregation and reduced testosterone (B1683101) production, leading to reproductive tract malformations in male offspring.[5] Younger rats are more sensitive to the testicular effects than adults.[5] |
| Mouse | Generally considered less sensitive than rats to the reproductive and developmental effects of many phthalates.[12] |
| Fish | Phthalates have been shown to be endocrine disruptors in fish, affecting reproductive parameters.[13] |
| Birds | Limited data available, but some studies suggest potential for reproductive toxicity.[13] |
Experimental Protocols
Standardized methods for the detection and quantification of phthalate metabolites in biological matrices, primarily urine, are well-established and can be adapted for MPrP.
General Protocol for Urinary Phthalate Metabolite Analysis
This protocol outlines a general procedure for the analysis of phthalate monoesters in urine using enzymatic deconjugation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge to pellet any precipitate.
-
Take an aliquot of the supernatant for analysis.
-
-
Enzymatic Deconjugation:
-
Add a buffer solution (e.g., ammonium (B1175870) acetate) to the urine aliquot.
-
Add β-glucuronidase enzyme to hydrolyze the glucuronidated metabolites.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours). This step is crucial for measuring the total (free + glucuronidated) metabolite concentration.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
For complex matrices or to improve sensitivity, an SPE step can be employed to clean up the sample and concentrate the analytes.
-
Condition an appropriate SPE cartridge.
-
Load the deconjugated sample.
-
Wash the cartridge to remove interferences.
-
Elute the phthalate monoesters with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the phthalate metabolites using a reverse-phase column (e.g., C18) with a gradient elution program (e.g., water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid).
-
Tandem Mass Spectrometry (MS/MS): Detect and quantify the analytes using electrospray ionization (ESI) in negative ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite and its corresponding isotope-labeled internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of the target phthalate monoesters (including MPrP if a standard is available).
-
Use isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response.
-
Calculate the concentration of the metabolites in the original urine sample, typically expressed in ng/mL and often adjusted for creatinine (B1669602) concentration to account for urine dilution.
-
Visualizations
Phthalate Metabolism Pathway
Caption: Generalized metabolic pathway of di-n-propyl phthalate.
Experimental Workflow for Phthalate Metabolite Analysis
Caption: Workflow for urinary phthalate metabolite analysis.
References
- 1. Behavioral Effects of Exposure to Phthalates in Female Rodents: Evidence for Endocrine Disruption? [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles [mdpi.com]
- 7. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mono-n-Butyl Phthalate Distributes to the Mouse Ovary and Liver and Alters the Expression of Phthalate-Metabolizing Enzymes in Both Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Monopropyl Phthalate Quantification: A Comparative Guide to Isotope Dilution Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Monopropyl Phthalate (B1215562) (MPP), a primary metabolite of dipropyl phthalate, is critical for toxicological assessments and metabolic studies. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for this purpose, offering unparalleled accuracy and precision by mitigating matrix effects and variations in sample preparation. This guide provides an objective comparison of IDMS methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable approach for your research needs.
The core principle of isotope dilution involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled MPP) to a sample prior to processing. This "spike" co-elutes with the native analyte and experiences identical conditions throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, highly accurate quantification can be achieved, as the internal standard effectively normalizes for any analyte loss or signal suppression.
Performance Comparison of Isotope Dilution LC-MS/MS Methods
While direct head-to-head comparisons of different isotope dilution methods specifically for Monopropyl Phthalate are not extensively documented in the literature, performance data from validated multi-analyte methods for various phthalate monoesters, including structurally similar compounds like Mono-methyl Phthalate (MMP) and Mono-ethyl Phthalate (MEP), provide valuable insights. The following table summarizes typical performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods employing isotope dilution.
| Parameter | Method A: Automated SPE-LC-MS/MS | Method B: Manual SPE-LC-MS/MS |
| Analyte | Mono-methyl Phthalate (MMP) | Mono-methyl Phthalate (MMP) |
| Internal Standard | ¹³C₄-MMP | ¹³C₄-MMP |
| Matrix | Human Urine | Human Urine |
| Limit of Quantification (LOQ) | 0.3 ng/mL[1] | 1.0 ng/mL |
| Linear Range | 0.3 - 100 ng/mL | 1.0 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 10%[1] | < 15% |
| Inter-day Precision (%RSD) | < 10%[1] | < 15% |
| Accuracy (% Recovery) | 95.7 - 104.3%[1] | 92.5 - 108.1% |
Note: Data for MMP is presented as a close structural analog to MPP due to the limited availability of specific multi-method comparison studies for MPP.
Experimental Protocol: Isotope Dilution LC-MS/MS for MPP Quantification
This protocol outlines a representative method for the quantification of this compound in a biological matrix such as urine, adapted from established procedures for other phthalate monoesters.[1][2]
1. Sample Preparation and Enzymatic Hydrolysis:
-
Thaw frozen urine samples to room temperature and vortex for 1 minute.
-
Pipette 200 µL of urine into a clean polypropylene (B1209903) tube.
-
Add 50 µL of an internal standard spiking solution containing ¹³C₃-Monopropyl Phthalate (or another suitable labeled analog) in a buffered solution.
-
Add 50 µL of β-glucuronidase enzyme solution to deconjugate the glucuronidated MPP metabolites.
-
Vortex gently and incubate the mixture at 37°C for 90 minutes.
-
After incubation, acidify the sample by adding 20 µL of acetic acid.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) by washing sequentially with 2 mL of methanol (B129727) and 2 mL of water.
-
Load the deconjugated and acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.5 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 150 µL of the mobile phase starting condition (e.g., 10:90 acetonitrile:water with 0.1% acetic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MPP: Precursor ion (e.g., m/z 207.1) → Product ion (e.g., m/z 134.1).
-
¹³C₃-MPP: Precursor ion (e.g., m/z 210.1) → Product ion (e.g., m/z 137.1).
-
-
Optimize instrumental parameters such as cone voltage and collision energy for maximum signal intensity.
-
4. Quantification:
-
Construct a calibration curve by analyzing standards of known MPP concentrations spiked with the same amount of ¹³C₃-MPP as the samples.
-
Calculate the ratio of the peak area of MPP to the peak area of ¹³C₃-MPP for each standard and sample.
-
Determine the concentration of MPP in the samples by interpolating their peak area ratios against the calibration curve.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for MPP quantification and the general metabolic pathway of its parent compound, dipropyl phthalate.
References
A Comparative Guide to Analytical Methods for Monopropyl Phthalate (MPrP) Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Monopropyl Phthalate (B1215562) (MPrP), a primary metabolite of dipropyl phthalate (DPP). Understanding the performance characteristics of these methods is crucial for accurate exposure assessment and toxicological studies. This document outlines the key performance indicators of prevalent analytical techniques, details experimental protocols, and offers a visual representation of a typical analytical workflow.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for MPrP quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also utilized, though it generally offers lower sensitivity.
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Recovery (%) | Reference |
| GC-MS | Phthalate Metabolites | Standard Solution | 0.038 ng/2µL injection (for MnBP) | 0.11 ng/2µL injection (for MnBP) | >0.9817 | 1.4 - 5.4 (Inter-day) | Not Reported | [1] |
| LC-MS/MS | 16 Phthalate Metabolites | Urine | 0.11 - 0.90 ng/mL | Not Specified | Not Specified | <10 (Intra- and Inter-day) | ~100 | [2] |
| LC-MS/MS | 5 Phthalate Metabolites | Urine | Not Specified | 0.3 ng/mL (for MMP, MEP) | Not Specified | <15 | Within 15% of nominal | [3] |
| HPLC-UV | 5 Phthalates | Environmental Water | 0.12 - 0.17 µg/L | Not Specified | Not Specified | <6 | 85 - 107 | [4] |
Note: Data for Monopropyl Phthalate (MPrP) was not explicitly available in all cited literature. In such cases, data for similar short-chain phthalate monoesters like Mono-n-butyl phthalate (MnBP), Monomethyl phthalate (MMP), and Monoethyl phthalate (MEP) are presented as a proxy for expected performance.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-Phase Extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine.
-
Enzymatic Deconjugation: To 1 mL of urine sample, add a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium (B1175870) acetate) to hydrolyze the conjugated MPrP metabolites. Incubate the mixture.[5]
-
Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water (acidified to pH ~2-3 with formic or acetic acid) through it.[5][6]
-
Loading: Acidify the enzyme-treated urine sample to pH ~2-3 and load it onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences.[6]
-
Elution: Elute the retained MPrP and other phthalate metabolites with a suitable organic solvent, such as acetonitrile (B52724) or methanol.[5][6]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[5]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples
The QuEChERS methodology is a streamlined approach for the extraction of a wide range of analytes from solid matrices.
-
Homogenization and Extraction: Homogenize a representative portion of the solid sample (e.g., 5 grams of fish tissue). Add an appropriate volume of acetonitrile and vortex for 1 minute.[7]
-
Salting Out: Add a salt mixture (e.g., ammonium formate (B1220265) or magnesium sulfate (B86663) and sodium chloride) and vortex again to induce phase separation.[7]
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analytes from the solid matrix and aqueous phase.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18, or Florisil) to remove interfering matrix components like lipids and pigments. Vortex and centrifuge.[8]
-
Analysis: The final supernatant can be directly injected into the LC-MS/MS or GC-MS system after appropriate dilution.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.[1]
-
Carrier Gas: Helium is commonly used at a constant flow rate.[9]
-
Oven Program: A temperature gradient is employed to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 320°C.[9]
-
Injection: A splitless injection is often used to maximize sensitivity.[9]
-
-
Mass Spectrometry Detection:
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is the most common choice.[2]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate (B1210297) to improve ionization.[3]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for phthalate monoesters.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the transition of a specific precursor ion to one or more product ions for MPrP.[3]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using SPE and LC-MS/MS.
Caption: General workflow for MPrP analysis using SPE and LC-MS/MS.
References
- 1. gcms.cz [gcms.cz]
- 2. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of phthalates via HPLC-UV in environmental water samples after concentration by solid-phase extraction using ionic liquid mixed hemimicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
A Comparative Guide to Monopropyl Phthalate Reference Materials for Quality Control
For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount for accurate analytical measurements and valid experimental outcomes. This guide provides a comprehensive comparison of key quality control parameters for Monopropyl Phthalate (B1215562) (MPP) reference materials. It includes detailed experimental protocols for verification and objective data presentation to aid in the selection of the most suitable reference material for your research needs.
Comparison of Monopropyl Phthalate Reference Materials
Table 1: Comparison of Quality Control Parameters for this compound Certified Reference Materials (CRMs)
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Ideal Specification |
| Product Name | This compound | This compound | This compound | This compound |
| CAS Number | 4376-19-6 | 4376-19-6 | 4376-19-6 | 4376-19-6 |
| Purity (by HPLC) | >98% | >95%[1] | 99.5% | ≥ 99.0% |
| Identity Confirmed by | ¹H-NMR, MS | NMR, MS[1] | ¹H-NMR, ¹³C-NMR, MS, IR | Multiple techniques (NMR, MS, IR) |
| Format | Neat Solid | Neat Solid | Neat Solid | Neat or in solution with certified concentration |
| Storage Conditions | 2-8°C | +4°C[1] | Room Temperature | As specified to ensure stability |
| Certificate of Analysis | Provided | Provided | Provided | Comprehensive CoA available |
| Traceability | To NIST standards | ISO 17034 | ISO 9001 | Traceable to international standards (e.g., NIST, ISO 17034)[2][3][4] |
Note: This table is a template for comparison. Users should populate it with data from the CoAs of the specific reference materials they are considering.
Experimental Protocols for Quality Control Verification
Independent verification of the quality of a reference material is a critical step in ensuring data integrity. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for the quality control of phthalates.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of a this compound reference material.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. An isocratic method with methanol (B129727) and water may also be suitable.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference material in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Analysis: Inject the prepared standard solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Profiling
This method provides confirmation of the chemical identity of this compound and can be used to identify and quantify volatile or semi-volatile impurities.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-550) for identity confirmation and Selected Ion Monitoring (SIM) mode for targeted impurity analysis.
Procedure:
-
Standard Preparation: Prepare a dilute solution of the this compound reference material in a volatile organic solvent (e.g., ethyl acetate (B1210297) or cyclohexane).
-
Sample Analysis: Inject the prepared solution into the GC-MS system.
-
Data Analysis: Compare the obtained mass spectrum of the major peak with a reference mass spectrum of this compound to confirm its identity. Analyze the chromatogram for any impurity peaks and identify them based on their mass spectra.
Visualizations
To aid in understanding the experimental workflow and the metabolic context of this compound, the following diagrams are provided.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. agilent.com [agilent.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. CPAChem Products - Phthalates [cpachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opus.govst.edu [opus.govst.edu]
- 11. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
A Comparative Analysis of Monopropyl Phthalate and its Parent Compound, Di-n-propyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Monopropyl Phthalate (B1215562) (MPP) and its parent compound, Di-n-propyl Phthalate (DnPP). Phthalate esters are a class of chemicals widely used as plasticizers, and their metabolic transformation in vivo often leads to the formation of monoester metabolites, which may exhibit different toxicological and biological activities. This document summarizes key physicochemical properties, toxicological data, and endocrine-disrupting effects of both DnPP and its primary metabolite, MPP, to facilitate a comprehensive understanding of their relative biological impact.
Introduction to Di-n-propyl Phthalate and Monopropyl Phthalate
Di-n-propyl Phthalate (DnPP) is a dialkyl phthalate ester characterized by two propyl groups attached to a phthalic acid backbone. Like other phthalates, it is used to increase the flexibility and durability of plastics. Upon absorption into the body, DnPP undergoes metabolism, primarily through hydrolysis by esterases, leading to the formation of its monoester metabolite, this compound (MPP), and n-propanol.[1] This metabolic conversion is a critical step in the toxicokinetics of DnPP, as the resulting monoester can exhibit distinct biological activities.[2][3][4]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of DnPP and MPP is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Di-n-propyl Phthalate (DnPP) | This compound (MPP) |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 250.29 g/mol | 208.21 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[6] | Colorless to Off-White Oil (Predicted)[7] |
| Boiling Point | 317 °C | 351.2 ± 25.0 °C (Predicted)[7] |
| Density | 1.07 g/cm³ | 1.204 ± 0.06 g/cm³ (Predicted)[7] |
| Water Solubility | Low | Moderate[6] |
Toxicological Data
| Parameter | Di-n-propyl Phthalate (DnPP) | This compound (MPP) |
| Oral LD50 (Rat) | Data not available | Data not available |
| Intraperitoneal LDLo (Rat, Mouse) | 1,251 mg/kg[8] | Data not available |
| NOAEL (Developmental Toxicity, Rat) | 500 mg/kg/day[9] | Data not available |
| Reproductive Toxicity | High doses (approx. 8,630 mg/kg in feed) caused sterility in mice.[8] | Data not available |
Endocrine Disruption Potential
Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways.[10][11][12][13][14] Their ability to interact with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER) is a key mechanism of their endocrine-disrupting activity. While specific in vitro data for DnPP and MPP are limited, the general activity of phthalates provides a basis for concern.
| Assay | Di-n-propyl Phthalate (DnPP) | This compound (MPP) |
| Androgen Receptor (AR) Binding Affinity (IC50) | Data not available | Data not available |
| Estrogen Receptor (ER) Transactivation (EC50) | Data not available | Data not available |
Metabolic Pathway
The primary metabolic pathway for Di-n-propyl Phthalate involves its hydrolysis to this compound. This biotransformation is a critical determinant of the compound's overall toxicity and endocrine activity.
Metabolic conversion of Di-n-propyl Phthalate to this compound.
Phthalate-Induced Endocrine Disruption Signaling
Phthalates and their metabolites can interfere with multiple endocrine signaling pathways. A generalized pathway illustrating the interaction of phthalates with androgen and estrogen receptors is shown below. This can lead to downstream effects on gene expression and cellular function.
Generalized signaling pathway for phthalate endocrine disruption.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of phthalate toxicity and endocrine activity are provided below.
Zebrafish Embryo Acute Toxicity Assay
This assay is a common method for evaluating the developmental toxicity of chemicals.
Objective: To determine the acute toxicity and teratogenic effects of a test compound on zebrafish embryos.
Protocol:
-
Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos.
-
Exposure: Place embryos in multi-well plates containing embryo medium.
-
Dosing: Add the test compound (e.g., DnPP or MPP) at a range of concentrations. A solvent control (e.g., DMSO) and a negative control (embryo medium only) should be included.
-
Incubation: Incubate the plates at 28.5 °C on a 14:10 hour light:dark cycle.
-
Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).
-
Endpoints: Record lethal endpoints (e.g., coagulation, lack of heartbeat, non-detachment of the tail) and sublethal endpoints (e.g., pericardial edema, yolk sac edema, spinal curvature, delayed hatching).
-
Data Analysis: Calculate the LC50 (median lethal concentration) and EC50 (median effective concentration for sublethal effects) values.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay assesses the ability of a chemical to bind to the androgen receptor.
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Protocol:
-
Receptor Preparation: Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR protein.
-
Competition Reaction: In a multi-well plate, incubate a constant concentration of a radiolabeled androgen (e.g., ³H-dihydrotestosterone) with the AR preparation in the presence of increasing concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Estrogen Receptor (ER) Transactivation Assay
This cell-based assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.
Objective: To determine the estrogenic or anti-estrogenic activity of a test compound.
Protocol:
-
Cell Culture: Use a mammalian cell line (e.g., MCF-7, HeLa) that has been stably or transiently transfected with an estrogen receptor expression vector and a reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).
-
Dosing: Seed the cells in multi-well plates and expose them to a range of concentrations of the test compound. For antagonist testing, co-expose the cells with a known ER agonist (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
Data Analysis: For agonist activity, plot the reporter gene activity against the concentration of the test compound and calculate the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the test compound and calculate the IC50 value.
Summary and Conclusion
The available data indicates that Di-n-propyl Phthalate, like other phthalate diesters, is metabolized to its monoester, this compound. While there is a lack of specific comparative toxicity data for DnPP and MPP, studies on other phthalates suggest that the monoester can be the active toxicant.[2][3][4] The predicted physicochemical properties suggest differences in their environmental fate and biological uptake. Both compounds are presumed to have endocrine-disrupting potential, a characteristic of the broader phthalate class. Further experimental studies are warranted to definitively characterize and compare the toxicological and endocrine-disrupting profiles of DnPP and its primary metabolite, MPP. The provided experimental protocols offer standardized methods for conducting such comparative assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of the Short Term Toxicity of Phthalate Diesters and Monoesters in Sprague-Dawley Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the short term toxicity of phthalate diesters and monoesters in sprague-dawley male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H12O4 | CID 100503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 4376-19-6: this compound | CymitQuimica [cymitquimica.com]
- 7. MONOPROPYLPHTHALATE | 4376-19-6 [amp.chemicalbook.com]
- 8. Di-n-propylphthalate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsc.gov [cpsc.gov]
- 11. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative suppression of phthalate monoesters and phthalate diesters on calcium signalling coupled to nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Monopropyl Phthalate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of Monopropyl Phthalate (B1215562) (MPrP), a primary metabolite of dipropyl phthalate, is crucial for toxicological studies and human biomonitoring. While chromatographic methods coupled with mass spectrometry (GC-MS, HPLC-MS) are the gold standard for phthalate analysis, immunoassays offer a high-throughput and cost-effective alternative. However, the specificity of these assays is a critical parameter that dictates their reliability. This guide provides a comprehensive evaluation of the anticipated specificity of MPrP immunoassays, drawing comparisons with established analytical techniques and presenting relevant experimental data from closely related compounds to inform researchers on the potential utility and limitations of this screening method.
Immunoassay Specificity: The Key Challenge
Immunoassays for small molecules like MPrP are typically designed in a competitive format. The core challenge lies in the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte. For MPrP, this includes other phthalate monoesters with varying alkyl chain lengths. High specificity is paramount to avoid overestimation of MPrP concentrations in biological and environmental samples.
Performance Comparison: Immunoassays vs. Instrumental Analysis
The performance of a hypothetical MPrP immunoassay is compared here with the established methods of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
| Feature | Immunoassay (Anticipated for MPrP) | GC-MS / HPLC-MS |
| Specificity | Moderate to High (dependent on antibody) | Very High |
| Sensitivity | High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Throughput | High (96-well plate format) | Low to Moderate |
| Cost per Sample | Low | High |
| Sample Preparation | Minimal to Moderate | Extensive (derivatization may be required for GC-MS) |
| Equipment Cost | Low | High |
| Confirmation | Requires confirmation by a reference method | Confirmatory |
Evaluating Specificity: A Case Study with Monobutyl Phthalate (MBP) Immunoassay
Cross-Reactivity of an Anti-MBP Polyclonal Antibody
| Compound | Structure | Cross-Reactivity (%) |
| Monobutyl Phthalate (MBP) | C₁₂H₁₄O₄ | 100 |
| Monomethyl Phthalate (MMP) | C₉H₈O₄ | < 0.1 |
| Monoethyl Phthalate (MEP) | C₁₀H₁₀O₄ | < 0.1 |
| Monobenzyl Phthalate (MBzP) | C₁₅H₁₂O₄ | < 0.1 |
| Mono(2-ethylhexyl) Phthalate (MEHP) | C₁₆H₂₂O₄ | < 0.1 |
| Dibutyl Phthalate (DBP) | C₁₆H₂₂O₄ | < 0.1 |
| Diethyl Phthalate (DEP) | C₁₂H₁₄O₄ | < 0.1 |
| Dimethyl Phthalate (DMP) | C₁₀H₁₀O₄ | < 0.1 |
Data sourced from a study on a fluorescence polarization immunoassay for monobutyl phthalate[1]. The cross-reactivity was calculated as (IC50 of MBP / IC50 of the tested compound) x 100.
The data demonstrates that the anti-MBP antibody is highly specific to MBP, with negligible cross-reactivity to other phthalate monoesters and diesters. This high degree of specificity is encouraging and suggests that a similarly specific antibody could be generated for MPrP. The subtle difference of a single methylene (B1212753) group between the propyl and butyl chains is a critical factor that would need to be effectively discriminated by an anti-MPrP antibody.
Experimental Protocols
While a specific protocol for an MPrP immunoassay is not available, a generalizable experimental workflow for the development and validation of such an assay is outlined below, based on established methods for other phthalates.
Hapten Synthesis and Immunogen Preparation
The development of a specific immunoassay begins with the synthesis of a hapten, a small molecule that is chemically modified to be immunogenic. For MPrP, this would involve synthesizing an MPrP derivative with a linker arm suitable for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Antibody Production and Characterization
The MPrP-protein conjugate (immunogen) is used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The resulting antibodies are then screened for their binding affinity and specificity to MPrP.
Immunoassay Development and Optimization
A competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), is then developed. This involves optimizing several parameters:
-
Coating Antigen Concentration: The concentration of MPrP conjugated to a different protein (e.g., ovalbumin, OVA) coated onto the microplate wells.
-
Antibody Dilution: The optimal dilution of the anti-MPrP antibody.
-
Incubation Times and Temperatures: Standardizing the incubation steps for competitive binding and signal development.
-
Assay Buffer Composition: The pH, ionic strength, and additives in the buffer to minimize matrix effects.
Specificity (Cross-Reactivity) Testing
The specificity of the developed immunoassay is evaluated by testing a panel of structurally related compounds. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined and compared to the IC50 of MPrP.
Structural Basis of Specificity and Potential Cross-Reactivity
The specificity of an anti-MPrP antibody will primarily depend on its ability to recognize the unique features of the MPrP molecule, namely the phthalic acid backbone and the n-propyl ester chain.
An antibody raised against an MPrP hapten is expected to have the highest affinity for MPrP. Cross-reactivity is most likely to occur with phthalate monoesters that have alkyl chains of similar length, such as monoethyl phthalate (MEP) and monobutyl phthalate (MBP). The degree of cross-reactivity will depend on how well the antibody's binding site can accommodate these variations in chain length. Based on the high specificity observed for the MBP immunoassay, it is plausible to develop an MPrP immunoassay with low cross-reactivity to other common phthalate metabolites.
Conclusion
While direct experimental data on the specificity of this compound immunoassays is currently limited, evidence from immunoassays for structurally analogous phthalate monoesters suggests that highly specific antibodies can be produced. For researchers considering the use of immunoassays for MPrP detection, it is imperative to either develop an in-house assay with rigorous validation of its specificity or to thoroughly evaluate the cross-reactivity profile of any commercially available kit. Although immunoassays are powerful screening tools, confirmation of positive results by a reference method such as LC-MS/MS is strongly recommended for definitive quantification, especially in regulatory or clinical settings.
References
Safety Operating Guide
Proper Disposal of Monopropyl Phthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of monopropyl phthalate (B1215562), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before handling monopropyl phthalate, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not publicly available at the time of this writing, the following general precautions for phthalates should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill Procedures: In the event of a spill, immediately alert personnel in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Clean-up: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Guidance
This compound and its containers must be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include any other hazard warnings as indicated by the SDS (e.g., "Toxic").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.
-
Store away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Data Presentation: Hazard Profile
While specific quantitative data for this compound is limited without a dedicated SDS, the general hazards associated with phthalates are summarized below.
| Hazard Category | Description |
| Toxicity | Phthalates as a class are known to have potential reproductive and developmental toxicity. |
| Environmental Hazard | Many phthalates are toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
| Flammability | Generally not highly flammable, but will burn. |
| Reactivity | Generally stable. Avoid strong oxidizing agents. |
Note: This table is a general summary for the phthalate class of chemicals. Always refer to the specific SDS for this compound for detailed and accurate hazard information.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Essential Safety and Handling of Monopropyl Phthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Monopropyl Phthalate (B1215562), with a focus on personal protective equipment (PPE), operational plans, and disposal.
Personal Protective Equipment (PPE) Recommendations
Based on safety data for analogous phthalate compounds, the following PPE is recommended when handling Monopropyl Phthalate.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides good chemical resistance against various phthalates. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices. For prolonged or high-exposure scenarios, Butyl gloves may offer superior protection.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes of the chemical.[2] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing.[2] For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when there is a potential for generating aerosols or when working in a poorly ventilated area. The necessity of respiratory protection should be determined by a risk assessment of the specific laboratory procedures. |
Procedural Workflow for Safe Handling
A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key steps for ensuring safety from preparation to disposal.
Operational and Disposal Plans
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Do not allow the chemical to enter drains. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal: Dispose of this compound and any contaminated materials, including PPE, in accordance with local, state, and federal regulations.[2] Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of with household garbage or pour down the drain.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
By adhering to these safety protocols and operational plans, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
